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Loureirin C

Cat. No.: B1631868
M. Wt: 272.29 g/mol
InChI Key: LCKRZXFBCWYAKU-UHFFFAOYSA-N
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Description

Loureirin C (CAS# 116384-24-8) is a dihydrochalcone flavonoid isolated from the traditional medicinal resin Chinese Dragon's Blood ( Dracaena cochinchinensis ). This compound is a subject of significant research interest due to its multiple biological activities, prominently its novel function as a selective estrogen receptor α (ERα) modulator. Recent studies demonstrate that this compound exerts neuroprotective effects against Alzheimer's disease (AD) by targeting ERα, improving cognitive impairment in AD models, and offering a potential therapeutic strategy, especially given the higher prevalence of AD in postmenopausal women . Beyond Alzheimer's research, this compound shows promise in models of stroke. It exhibits potent antioxidant activity, effectively scavenging intracellular and mitochondrial reactive oxygen species (ROS) to protect neurons from oxidative stress induced by oxygen-glucose deprivation and reperfusion (OGD/R) . Its mechanism involves a thermodynamically favorable hydrogen atom transfer from its O3-H35 hydroxyl group, making it an efficient free radical scavenger . Further investigations also indicate that this compound, among other phenolic compounds in Dragon's Blood, can inhibit thrombin activity, suggesting a role in research related to promoting blood circulation and removing blood stasis . With additional reported activities including antibacterial, anti-inflammatory, and analgesic effects, this compound is a versatile compound for research in neuroscience, pharmacology, and natural product chemistry . For laboratory research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B1631868 Loureirin C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-4,6-8,10,17-18H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKRZXFBCWYAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Loureirin C: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical structure, properties, and biological activities of Loureirin C, a promising dihydrochalcone from Dracaena cochinchinensis.

Introduction

This compound is a dihydrochalcone, a type of natural phenol, isolated from the red resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood". This traditional medicine has been used for centuries for its reputed therapeutic properties, including promoting blood circulation and dispersing blood stasis. Modern scientific investigation has identified this compound as one of the key bioactive constituents, exhibiting a wide array of pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols.

Chemical Structure and Properties

This compound, with the IUPAC name 3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one, is characterized by a three-carbon bridge linking two phenyl rings. Its chemical structure and key identifiers are presented below.

IdentifierValue
Molecular Formula C₁₆H₁₆O₄
IUPAC Name 3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one
SMILES COC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O[1]
InChIKey LCKRZXFBCWYAKU-UHFFFAOYSA-N[1]
CAS Number 116384-24-8[2]
Physicochemical Properties
PropertyValueSource
Molecular Weight 272.30 g/mol PubChem
Appearance White powderChemicalBook[3]
Solubility Soluble in DMSO (≥ 50 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol.GlpBio[2], BioCrick
Calculated LogP 2.92LookChem
Calculated Polar Surface Area 66.76 ŲLookChem
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively published. However, based on its chemical structure, the following characteristic spectral features can be anticipated:

  • ¹H NMR: Signals corresponding to aromatic protons on the two phenyl rings, a methoxy group singlet, and methylene protons of the propane bridge.

  • ¹³C NMR: Resonances for aromatic carbons, the carbonyl carbon, the methoxy carbon, and the aliphatic carbons of the propane bridge.

  • UV-Vis: Absorption maxima characteristic of the dihydrochalcone chromophore.

  • IR: Stretching vibrations for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups.

Biological Activities and Mechanisms of Action

This compound has demonstrated a remarkable range of biological activities, making it a subject of intense research for its therapeutic potential.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties in models of both Parkinson's and Alzheimer's disease.

  • In Parkinson's Disease: this compound has been shown to inhibit ferroptosis and apoptosis in a 6-hydroxydopamine (6-OHDA)-induced cellular model of Parkinson's disease. This protective effect is mediated through the activation of the Nrf2 signaling pathway.

  • In Alzheimer's Disease: this compound acts as a novel selective estrogen receptor α (ERα) modulator.[4] This interaction is believed to be a key mechanism behind its anti-Alzheimer's disease effects, offering a potential therapeutic avenue for this neurodegenerative condition.[4]

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects. It has been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, it can ameliorate ischemia and reperfusion injury by inhibiting the activation of the TLR4/NF-κB pathway.[5]

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. Theoretical studies suggest that its mechanism of action involves hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). The IC50 value for its neuroprotective effect in SH-SY5Y cells, which is linked to its antioxidant activity, has been reported to be 4.942 μM.[6]

Anticancer Activity

This compound and its analogues have shown promising anticancer activity, particularly against colorectal cancer cells. The proposed mechanism involves the induction of G2/M cell cycle arrest and the upregulation of the Fas death receptor, leading to apoptosis.

Cell LineActivityIC₅₀ (µM)Reference
HCT116 (colorectal)Cytotoxicity17.9 (for analogue 4c)PubMed[7]
SH-SY5Y (neuroblastoma)Neuroprotection4.942Molecules[6]

Signaling Pathways

The diverse biological effects of this compound are orchestrated through its modulation of several key signaling pathways.

Nrf2 Signaling Pathway

This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway LoureirinC This compound Keap1_Nrf2 Keap1-Nrf2 Complex LoureirinC->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: this compound activates the Nrf2 signaling pathway.
Estrogen Receptor α (ERα) Signaling Pathway in Neuroprotection

This compound's neuroprotective effects in Alzheimer's disease are linked to its modulation of the Estrogen Receptor α (ERα). By acting as a selective ERα modulator, this compound can initiate signaling cascades that promote neuronal survival and synaptic plasticity, counteracting the neurodegenerative processes associated with Alzheimer's.

ERa_Pathway LoureirinC This compound ERa Estrogen Receptor α (ERα) LoureirinC->ERa Binds to and modulates Signaling_Cascades Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) ERa->Signaling_Cascades Activates Gene_Expression Altered Gene Expression ERa->Gene_Expression Regulates Neuroprotection Neuroprotection (Neuronal Survival, Synaptic Plasticity) Signaling_Cascades->Neuroprotection Gene_Expression->Neuroprotection

Caption: this compound's neuroprotective effect via ERα modulation.
Fas Death Receptor Signaling Pathway in Anticancer Activity

In colorectal cancer cells, an analogue of this compound has been shown to upregulate the Fas death receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor receptor (TNFR) superfamily. This upregulation sensitizes the cancer cells to apoptosis. The binding of the Fas ligand (FasL) to the Fas receptor triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of a cascade of caspases and ultimately, programmed cell death.

Fas_Pathway cluster_cell Cancer Cell LoureirinC This compound (Analogue) FasR Fas Receptor (CD95) LoureirinC->FasR Upregulates DISC DISC Formation (FADD, Pro-caspase-8) FasR->DISC FasL Fas Ligand (FasL) FasL->FasR Binds to Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3 Activated Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism of a this compound analogue via the Fas death receptor pathway.

Experimental Protocols

Extraction and Isolation of this compound from Dracaena cochinchinensis

The following is a general protocol for the extraction and isolation of this compound, which may require optimization based on the specific plant material and available equipment.

Extraction_Workflow Start Dried Resin of Dracaena cochinchinensis Grind Grind to a fine powder Start->Grind Extract Ultrasonic Extraction with Methanol Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration under reduced pressure Filter->Concentrate Crude_Extract Crude Methanolic Extract Concentrate->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Fractions Collect Fractions Chromatography->Fractions TLC TLC Analysis Fractions->TLC Monitor Purification Preparative HPLC Fractions->Purification Pool promising fractions LoureirinC Pure this compound Purification->LoureirinC

Caption: General workflow for the extraction and isolation of this compound.

Detailed Steps:

  • Preparation of Plant Material: The dried resin of Dracaena cochinchinensis is ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered resin is subjected to ultrasonic extraction with methanol. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The methanolic extract is filtered to remove solid plant material, and the filtrate is then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography, often using silica gel as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification: The fractions enriched with this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blot for Nrf2 Activation

Western blotting can be used to detect the translocation of Nrf2 from the cytoplasm to the nucleus.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells and separate the cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a suitable protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. An increase in the Nrf2 signal in the nuclear fraction compared to the control indicates activation and translocation.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its diverse biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects, are underpinned by its ability to modulate key cellular signaling pathways. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation into its pharmacokinetic and toxicological profiles, as well as in-depth studies of its mechanisms of action, will be crucial for translating its promise into clinical applications. The detailed experimental protocols provided herein should serve as a valuable resource for initiating and advancing research on this intriguing molecule.

References

Loureirin C: A Technical Guide to its Toxicology and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loureirin C, a flavonoid constituent of "Dragon's Blood" resin from Dracaena species, has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the toxicology and safety profile of this compound. Due to a notable lack of direct toxicological studies on the isolated compound, this report critically evaluates available data on related Dracaena extracts and outlines standardized experimental protocols for future safety assessments. The guide also visualizes key signaling pathways associated with this compound's mechanism of action to provide a broader context for its biological effects.

Introduction

This compound is a dihydrochalcone flavonoid found in the resinous exudate of Dracaena cochinchinensis, commonly known as Dragon's Blood. This traditional medicine has a long history of use in treating various ailments. Modern research has begun to explore the pharmacological activities of its isolated constituents, including this compound. Preliminary studies suggest that this compound may exert its effects through modulation of key cellular signaling pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Estrogen Receptor α (ERα) pathways. Despite its therapeutic potential, a comprehensive toxicological profile for this compound is not well-established in the scientific literature. This guide aims to consolidate the available safety-related information and provide a framework for its systematic toxicological evaluation.

Toxicological Profile

Direct and comprehensive toxicological data for purified this compound is scarce. To provide an initial safety assessment, data from a study on a methanol extract of Dracaena cinnabari resin, a botanical source of Dragon's Blood with a similar chemical profile, is presented as a surrogate. It is critical to note that the following data pertains to an extract and not to isolated this compound; therefore, these values should be interpreted with caution.

Acute Oral Toxicity

An acute oral toxicity study on a methanol extract of Dracaena cinnabari resin was conducted in Sprague Dawley rats. The study, following OECD guideline 423, established that the extract was well-tolerated.[1][2]

Sub-chronic Toxicity

A 28-day sub-chronic oral toxicity study of the Dracaena cinnabari resin methanol extract in Sprague Dawley rats did not reveal any significant treatment-related adverse effects on body weight, organ weight, or hematological and biochemical parameters at the doses tested.[1][2]

In Vitro Cytotoxicity

One study has reported on the in vitro cytotoxicity of this compound in a human neuroblastoma cell line.

Cell LineCompoundConcentrationEffect on Cell ViabilityCitation
SH-SY5YThis compound< 15 µMAlmost no effect[3]

Table 1: In Vitro Cytotoxicity of this compound

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound. Standard assays, as detailed in the experimental protocols section, would be necessary to evaluate these endpoints.

Pharmacokinetics (ADME)

Comprehensive pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is not currently available in the public domain.

Key Signaling Pathways

This compound has been shown to interact with several key signaling pathways, which may underlie both its therapeutic effects and potential off-target activities.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inhibits Keap1->Nrf2 Sequesters Ubiquitination & Degradation Ubiquitination & Degradation Keap1->Ubiquitination & Degradation Mediates Nrf2->Ubiquitination & Degradation Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Induces Nrf2_n->ARE Binds to

Caption: Nrf2 Signaling Pathway Activation by this compound.

ERa_Signaling_Pathway cluster_nucleus Nucleus This compound This compound ERα (inactive monomer) ERα (inactive monomer) This compound->ERα (inactive monomer) Binds to HSP90 HSP90 ERα (inactive monomer)->HSP90 Bound ERα Dimer (active) ERα Dimer (active) ERα (inactive monomer)->ERα Dimer (active) Dimerization & HSP90 release ERα_Dimer_n ERα Dimer ERα Dimer (active)->ERα_Dimer_n Translocation Nucleus Nucleus ERE ERE Gene Transcription Gene Transcription ERE->Gene Transcription Modulates ERα_Dimer_n->ERE Binds to

Caption: Estrogen Receptor α (ERα) Signaling Pathway Modulation by this compound.

Experimental Protocols

The following protocols are based on internationally recognized OECD guidelines and represent the standard methodologies for assessing the toxicological profile of a novel compound like this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Principle: This method is a stepwise procedure using a small number of animals per step to classify a substance's toxicity based on fixed dose levels.

  • Test Animals: Healthy, young adult rodents (usually female rats), nulliparous and non-pregnant.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, water with 0.5% carboxymethylcellulose).

  • Procedure:

    • Animals are fasted overnight (for rats) prior to dosing.

    • A starting dose (e.g., 300 mg/kg) is administered by oral gavage to a group of 3 female rats.

    • Animals are observed for mortality, moribundity, and clinical signs of toxicity closely for the first 4 hours and then daily for 14 days.

    • The outcome of the first step determines the next step:

      • If mortality occurs, the dose for the next step is decreased.

      • If no mortality occurs, the dose for the next step is increased.

    • The procedure is repeated until a clear outcome for classification is achieved.

  • Observations: Clinical signs, body weight changes, and mortality are recorded. At the end of the study, all animals are subjected to gross necropsy.

Acute_Toxicity_Workflow start Start fasting Fast Animals (e.g., overnight for rats) start->fasting dosing Administer this compound (Oral Gavage, 3 animals) fasting->dosing observe_14d Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dosing->observe_14d outcome Mortality? observe_14d->outcome necropsy Gross Necropsy outcome->necropsy Yes/No end End necropsy->end

References

Loureirin C: A Comprehensive Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin C, a dihydrochalcone derived from the red resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood," has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its chemical properties, biological effects, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and elucidation of key signaling pathways.

Chemical Properties

This compound is a phenolic compound with the chemical formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol . It is characterized as a white powder, soluble in organic solvents such as methanol, ethanol, and DMSO.

PropertyValueReference
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.30 g/mol [1]
Appearance White powder[2]
Solubility Soluble in methanol, ethanol, DMSO[2]
CAS Number 116384-24-8[1]

Biological Activities and Mechanisms of Action

This compound exhibits a diverse range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and potential anti-cancer effects. These activities are mediated through its interaction with various cellular signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models.

Quantitative Data: Neuroprotective Effects

Assay/ModelCell Line/AnimalTreatment/DosageResultReference
Oxygen-Glucose Deprivation/Reperfusion (OGD/R)SH-SY5Y cells1-10 µMIC₅₀ = 4.942 µM for cell viability[3][4]
Chronic Corticosterone ExposureMice0.32 mg/kg/day (oral)Prevented abnormal behaviors and downregulation of BDNF
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)Sprague-Dawley Rats7, 14, and 28 mg/kg (intragastric)Alleviated brain impairment, reduced brain water content and cerebral infarct volume[5][6]

Signaling Pathways in Neuroprotection

  • AKT/mTOR/CREB Signaling Pathway: In a model of chronic corticosterone-induced depression, this compound was shown to prevent the downregulation of Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of AKT, mTOR, and CREB in the prefrontal cortex. This suggests that this compound's antidepressant-like effects are mediated through the activation of this pro-survival signaling cascade.

AKT_mTOR_CREB_Pathway Loureirin_C This compound AKT AKT Loureirin_C->AKT Activates (Phosphorylation) mTOR mTOR AKT->mTOR Activates (Phosphorylation) CREB CREB mTOR->CREB Activates (Phosphorylation) BDNF BDNF CREB->BDNF Increases Expression Neuroprotection Neuroprotection & Antidepressant Effects BDNF->Neuroprotection

Diagram 1: this compound activates the AKT/mTOR/CREB signaling pathway.
  • Estrogen Receptor α (ERα) Modulation: this compound has been identified as a novel selective estrogen receptor α (ERα) modulator. It exhibits partial agonistic activity towards ERα, and its neuroprotective effects in Alzheimer's disease models are mediated through this receptor. This suggests its potential as a phytoestrogen for hormone-related neurological conditions.[7]

Anti-inflammatory and Antioxidant Effects

This compound demonstrates potent anti-inflammatory and antioxidant activities by modulating key inflammatory and oxidative stress pathways.

Quantitative Data: Anti-inflammatory and Antioxidant Effects

Assay/ModelCell Line/AnimalTreatment/DosageResultReference
Chronic Unpredictable Mild Stress (CUMS)Mice0.64 mg/kg/day (oral)Prevented the CUMS-induced increase in IL-17 expression in the prefrontal cortex.[8]
Ischemia/Reperfusion InjurySprague-Dawley Rats7, 14, and 28 mg/kg (intragastric)Inhibited microglial activation and production of inflammatory cytokines.[5][6]
Oxygen-Glucose Deprivation/Reperfusion (OGD/R)SH-SY5Y cells5 and 10 µMEfficiently inhibited the generation of intracellular and mitochondrial reactive oxygen species (ROS).[3][4]

Signaling Pathways in Anti-inflammation and Antioxidation

  • TLR4/NF-κB Signaling Pathway: this compound ameliorates ischemia and reperfusion injury by inhibiting the activation of the Toll-like receptor 4 (TLR4)/NF-κB pathway. It promotes the ubiquitination and degradation of TLR4 by increasing its binding to the E3 ubiquitin ligase Triad3A. This leads to a reduction in the production of pro-inflammatory cytokines.[5][6]

TLR4_NFkB_Pathway Loureirin_C This compound Triad3A Triad3A (E3 Ubiquitin Ligase) Loureirin_C->Triad3A Increases binding to TLR4 TLR4 TLR4 Triad3A->TLR4 Promotes Ubiquitination Ubiquitination & Degradation TLR4->Ubiquitination NFkB NF-κB TLR4->NFkB Activates Ubiquitination->NFkB Inhibits activation Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-17) NFkB->Inflammatory_Cytokines Increases Expression Inflammation Inflammation Inflammatory_Cytokines->Inflammation Nrf2_Pathway Loureirin_C This compound Nrf2_translocation Nrf2 Nuclear Translocation Loureirin_C->Nrf2_translocation Promotes Nrf2_nucleus Nrf2 (in nucleus) Nrf2_translocation->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to HO1_NQO1 HO-1 & NQO-1 Expression ARE->HO1_NQO1 Activates Antioxidant_Response Cellular Antioxidant Response HO1_NQO1->Antioxidant_Response MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Solubilize formazan crystals with DMSO Add_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Protein_Extraction Protein Extraction from treated cells Start->Protein_Extraction SDS_PAGE SDS-PAGE (Protein Separation) Protein_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging and Analysis Detection->Imaging End End Imaging->End

References

The Phytoestrogenic Profile of Loureirin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Loureirin C, a dihydrochalcone derived from the traditional medicinal plant Dracaena cochinchinensis (Dragon's Blood resin), has emerged as a compound of significant interest due to its phytoestrogenic properties. Structurally similar to 17β-estradiol, this compound has been identified as a novel selective estrogen receptor α (ERα) modulator.[1][2][3] This technical guide provides a comprehensive overview of the methodologies used to characterize its estrogenic activity, summarizes the available quantitative data, and elucidates the molecular signaling pathways through which it exerts its effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of phytoestrogens and estrogen receptor modulation.

Introduction to this compound as a Phytoestrogen

Phytoestrogens are plant-derived compounds that can mimic or modulate the actions of endogenous estrogens by interacting with estrogen receptors (ERs).[4] These molecules are investigated for their potential therapeutic applications in hormone-dependent conditions, including menopausal symptoms, osteoporosis, and certain cancers.[5][6] this compound has been shown to possess estrogenic activity, with a particular selectivity for ERα, making it a candidate for development as a selective estrogen receptor modulator (SERM).[1][2][3] Its activity has been primarily characterized through a combination of in vitro assays designed to assess receptor binding, transcriptional activation, and cellular proliferation.

Quantitative Assessment of Estrogenic Activity

The estrogenic potential of a compound is quantified through a tiered approach, moving from direct receptor interaction to cellular response. While specific quantitative data for this compound's binding affinity and transcriptional activation potency are detailed in dedicated studies, the following tables structure the key parameters used in its evaluation.

Table 1: Estrogen Receptor Binding Affinity of this compound

This table summarizes the relative binding affinity (RBA) of this compound for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The RBA is determined through competitive binding assays, where the test compound's ability to displace radiolabeled 17β-estradiol ([³H]-E₂) from the receptor is measured. The IC₅₀ (half-maximal inhibitory concentration) is calculated and compared to that of unlabeled E₂ to determine the RBA.[7]

CompoundTarget ReceptorIC₅₀ (nM)Relative Binding Affinity (RBA, E₂ = 100%)Reference
17β-EstradiolERαValue100Control
This compoundERαData not available in abstractData not available in abstract[3]
17β-EstradiolERβValue100Control
This compoundERβData not available in abstractData not available in abstract[3]

Note: Specific IC₅₀ and RBA values for this compound require access to the full text of the cited primary literature.

Table 2: In Vitro Estrogen Receptor Transcriptional Activity of this compound

This table presents the results from reporter gene assays, which measure the ability of this compound to activate the transcription of genes containing an estrogen response element (ERE). The half-maximal effective concentration (EC₅₀) represents the concentration at which this compound induces a response halfway between the baseline and maximum.[8] Studies indicate this compound has partial-agonistic activity on ERα.[3]

CompoundCell LineReporter SystemEC₅₀ (nM)Max Efficacy (% of E₂)Reference
17β-EstradiolT47D or HEK293ERE-LuciferaseValue100%Control
This compoundT47D or HEK293ERE-LuciferaseData not available in abstractPartial Agonist[3]

Note: Specific EC₅₀ and efficacy values for this compound require access to the full text of the cited primary literature.

Table 3: Estrogenic Proliferation in MCF-7 Cells (E-Screen Assay)

The E-Screen assay measures the proliferative effect of estrogenic compounds on ER-positive breast cancer cells, such as MCF-7. The data is often presented as a proliferative index or relative to the maximal effect of 17β-estradiol.

CompoundConcentration Range TestedMaximal Proliferative Effect (Fold over Vehicle Control)Relative Proliferative Effect (RPE, % of E₂)Reference
17β-Estradiole.g., 1 pM - 1 nM~6- to 10-fold100%[9][10]
This compoundData not available in abstractData not available in abstractData not available in abstract[3]

Note: Specific concentration-response data for this compound in E-Screen assays require access to the full text of the cited primary literature.

Molecular Signaling Pathways

This compound, acting as a phytoestrogen, can initiate both classical genomic and rapid non-genomic signaling cascades through its interaction with ERα.

Genomic Signaling Pathway

The classical pathway involves the binding of this compound to ERα in the cytoplasm or nucleus. This ligand-receptor complex then dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process typically occurs over hours and leads to long-term changes in protein synthesis and cellular function.

Genomic Estrogen Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LoureirinC This compound ERa_cyto ERα LoureirinC->ERa_cyto ERa_dimer_cyto This compound-ERα Dimer Complex ERa_cyto->ERa_dimer_cyto Dimerization ERa_dimer_nuc This compound-ERα Dimer Complex ERa_dimer_cyto->ERa_dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) ERa_dimer_nuc->ERE Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Genomic signaling pathway of this compound via ERα.

Non-Genomic Signaling Pathways

This compound can also elicit rapid, non-genomic effects by activating membrane-associated ERα (mERα). This interaction does not directly involve gene transcription but instead triggers intracellular kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways.[11] These pathways are crucial for cell survival, proliferation, and apoptosis and can be activated within minutes of ligand binding.[11][12] The activation of these pathways can also lead to ligand-independent activation of nuclear ERα through phosphorylation, creating a crosstalk between the two arms of estrogen signaling.[13]

Non-Genomic Estrogen Signaling Pathway cluster_membrane Plasma Membrane mERa Membrane ERα PI3K PI3K mERa->PI3K Ras Ras mERa->Ras LoureirinC This compound LoureirinC->mERa Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Response Cell Proliferation & Survival mTOR->Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Response

Caption: Non-genomic signaling initiated by this compound at the plasma membrane.

Experimental Protocols

A standardized set of in vitro assays is used to characterize the phytoestrogenic activity of compounds like this compound.

Experimental Workflow

The characterization of a potential phytoestrogen follows a logical progression from receptor binding to functional cellular outcomes.

Phytoestrogen Assessment Workflow start Test Compound (e.g., this compound) binding_assay ER Competitive Binding Assay start->binding_assay reporter_assay ERE-Reporter Gene Assay start->reporter_assay prolif_assay Cell Proliferation Assay (E-Screen) start->prolif_assay outcome1 Determine: - Binding Affinity (RBA) - ERα vs ERβ Selectivity binding_assay->outcome1 outcome2 Determine: - Agonist/Antagonist Activity - Potency (EC₅₀) reporter_assay->outcome2 outcome3 Determine: - Functional Estrogenic Effect - Proliferative Potential prolif_assay->outcome3 pathway_analysis Pathway Analysis (Western Blot for p-Akt, p-ERK) outcome4 Elucidate: - Non-genomic Mechanism pathway_analysis->outcome4 conclusion Characterize Phytoestrogenic Profile outcome1->conclusion outcome2->pathway_analysis outcome2->conclusion outcome3->conclusion outcome4->conclusion

References

Methodological & Application

Application Note: High-Purity Loureirin C Isolation and Purification from Dracaena Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin C, a dihydrochalcone found in the red resin of Dracaena species, commonly known as "Dragon's Blood," has garnered significant interest in the scientific community.[1][2] This compound and its analogs have demonstrated a range of biological activities, including neuroprotective effects, anti-inflammatory properties, and potential as a selective estrogen receptor α (ERα) modulator.[3][4] As research into its therapeutic potential continues, standardized and efficient protocols for its isolation and purification are crucial. This document provides a detailed methodology for the extraction and purification of this compound from Dracaena cochinchinensis resin, along with relevant quantitative data and an overview of its known signaling pathways.

Data Presentation

Table 1: Quantitative Analysis of Related Dihydrochalcones from Dracaena Resin

While specific yield and purity data for this compound is not extensively published across multiple comparative studies, the following table presents representative analytical data for the closely related and co-isolated compounds, Loureirin A and Loureirin B, which can serve as a benchmark for the expected outcomes of the described protocol.

CompoundMethodLinearity (r²)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Loureirin AHPLC> 0.99998.07 - 101.290.29 - 0.45[5]
Loureirin BHPLC> 0.99998.07 - 101.290.29 - 0.45[5]
Loureirin BHPCE> 0.9998.11.3 - 3.8[6][7]

Experimental Protocols

This section details a comprehensive protocol for the isolation and purification of this compound from Dracaena cochinchinensis resin, combining ultrasonic-assisted extraction with High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) for high-purity yields.

Sample Preparation and Extraction
  • Grinding: Weigh the dried resin of Dracaena cochinchinensis and grind it into a fine powder (approximately 30-mesh).

  • Ultrasonic-Assisted Extraction:

    • Place a known quantity of the powdered resin (e.g., 100 g) into a flask.

    • Add methanol at a 1:10 (w/v) ratio.

    • Perform ultrasonic extraction for 30 minutes at 50 kHz.[8]

    • Filter the extract and repeat the extraction process on the residue two more times to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

Method A: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Sample Preparation: Dissolve the crude extract in methanol to a final concentration of approximately 10 mg/mL and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 10 µm, 250 x 20 mm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% acetic acid (B). A typical gradient could be: 0-10 min, 30% A; 10-40 min, 30-60% A; 40-50 min, 60-90% A.

    • Flow Rate: 15 mL/min.

    • Detection: UV at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the retention time of a this compound standard.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain purified this compound powder.

Method B: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a valuable technique for separating compounds from complex mixtures without a solid stationary phase, thus avoiding irreversible adsorption.

  • Two-Phase Solvent System Selection:

    • Select a suitable two-phase solvent system. For dihydrochalcones, a common system is n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined by evaluating the partition coefficient (K) of this compound. A K-value between 0.5 and 2.0 is generally desirable.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase.

    • Rotate the column at a set speed (e.g., 850 rpm).

    • Pump the mobile phase through the column until hydrodynamic equilibrium is reached.

    • Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.

  • Fraction Collection and Analysis:

    • Continuously monitor the effluent with a UV detector at 280 nm and collect fractions.

    • Analyze the collected fractions by analytical HPLC to identify those containing high-purity this compound.

  • Solvent Removal: Evaporate the solvent from the pure fractions to yield the final product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Dracaena cochinchinensis Resin grinding Grinding (30-mesh) start->grinding extraction Ultrasonic-Assisted Extraction (Methanol, 50 kHz, 30 min x 3) grinding->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification_choice Purification Method crude_extract->purification_choice prep_hplc Preparative HPLC purification_choice->prep_hplc Method A hsccc HSCCC purification_choice->hsccc Method B hplc_conditions C18 Column Acetonitrile/Water Gradient prep_hplc->hplc_conditions hplc_fractions Fraction Collection prep_hplc->hplc_fractions hplc_analysis Purity Analysis (Analytical HPLC) hplc_fractions->hplc_analysis lyophilization Lyophilization / Solvent Removal hplc_analysis->lyophilization hsccc_solvent Two-Phase Solvent System (e.g., n-hexane-EtOAc-MeOH-H2O) hsccc->hsccc_solvent hsccc_fractions Fraction Collection hsccc->hsccc_fractions hsccc_analysis Purity Analysis (Analytical HPLC) hsccc_fractions->hsccc_analysis hsccc_analysis->lyophilization final_product High-Purity this compound lyophilization->final_product signaling_pathways cluster_er Estrogen Receptor α (ERα) Pathway cluster_p53 p53 Signaling Pathway loureirin_c_er This compound er_alpha Estrogen Receptor α (ERα) loureirin_c_er->er_alpha Binds and acts as a partial agonist ere Estrogen Response Element (ERE) in DNA er_alpha->ere Dimerizes and binds transcription Gene Transcription ere->transcription Modulates neuroprotection Neuroprotective Effects transcription->neuroprotection Leads to loureirin_c_p53 Loureirin Analogs p53 p53 Activation loureirin_c_p53->p53 Modulates cellular_stress Cellular Stress (e.g., in cancer cells) cellular_stress->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Induces fas Fas Death Receptor Upregulation p53->fas Induces cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest Leads to apoptosis Apoptosis fas->apoptosis Leads to

References

Application Note: Quantification of Loureirin C using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of Loureirin C using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. While direct validated methods for this compound are not widely published, this protocol is adapted from established and validated methods for the structurally similar compounds, Loureirin A and Loureirin B.[1][2][3][4] The described methodology offers a robust starting point for the development and validation of a quantitative analysis of this compound in various sample matrices, including herbal extracts and pharmaceutical formulations. The protocol details the necessary reagents, instrumentation, chromatographic conditions, and sample preparation procedures. Additionally, it outlines the validation parameters that should be assessed to ensure the method's accuracy, precision, and reliability for its intended purpose.

Introduction

This compound is a flavonoid derivative found in Dragon's Blood resin, a traditional medicine obtained from plants of the Dracaena genus.[5] Like its analogues Loureirin A and B, this compound is of significant interest to researchers for its potential pharmacological activities.[5] Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and in pharmacokinetic and pharmacodynamic studies. This application note presents a comprehensive HPLC-UV method, based on existing literature for related compounds, to enable reliable quantification of this compound.

Materials and Reagents

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Acid: Acetic acid, analytical grade.

  • Reference Standard: this compound (purity ≥ 98%).

  • Sample: Material containing this compound (e.g., Dragon's Blood resin, plant extract, or formulated product).

Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., Kromasil 100-5C18, 4.6 x 250 mm, 5 µm) is recommended.[4][6]

  • Data Acquisition and Processing: Chromatography software for instrument control, data acquisition, and analysis.

Table 1: Recommended Chromatographic Conditions

ParameterRecommended Setting
Mobile PhaseAcetonitrile : 0.1% Acetic Acid in Water (v/v)
Gradient/IsocraticIsocratic (e.g., 37:63)[2][3] or a shallow gradient may be optimized
Flow Rate1.0 mL/min[4]
Column Temperature25 - 40 °C[1][4]
Injection Volume10 - 20 µL
Detection Wavelength280 nm[1][2][3][4]
Run TimeApproximately 40 minutes (adjust as needed for sufficient separation)[4][6]

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions

The following is a general procedure for the extraction of this compound from a solid matrix like Dragon's Blood resin. This may need to be adapted based on the specific sample matrix.

  • Weighing: Accurately weigh approximately 0.25 g of the powdered sample into a centrifuge tube.[1]

  • Extraction: Add a defined volume of methanol (e.g., 25 mL) to the sample.[1]

  • Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.[1][2][3]

  • Centrifugation: Centrifuge the extract to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[7]

Method Validation (Recommended)

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[4]

  • Precision: The precision of the method should be determined by repeatability (intra-day) and intermediate precision (inter-day) assays. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.

  • Accuracy: The accuracy should be assessed by performing recovery studies on samples spiked with known amounts of the this compound standard. Recoveries are expected to be within a range of 98.07% to 101.29%.[1][2][3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation

The quantitative data obtained from the method validation should be summarized in a clear and structured manner for easy interpretation and comparison.

Table 2: Summary of Method Validation Parameters (Hypothetical Data for this compound)

ParameterResult
Retention Time (min)~28
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)≥ 0.999
Precision (RSD, %)< 2%
Accuracy (Recovery, %)98 - 102%
LOD (µg/mL)~0.1
LOQ (µg/mL)~0.3

Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC-UV method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Extraction Ultrasonic Extraction (Methanol) Sample->Extraction Standard Prepare Standard Solutions Injection Inject Sample/Standard Standard->Injection Filtration Filter Extract (0.45 µm) Extraction->Filtration Filtration->Injection HPLC HPLC System (C18 Column, UV Detector) Separation Chromatographic Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification (External Standard) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound quantification by HPLC-UV.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust framework for the quantification of this compound. By adapting established protocols for structurally related compounds, researchers can develop and validate a method suitable for their specific analytical needs. Adherence to the outlined experimental procedures and thorough method validation will ensure the generation of accurate and reproducible data, which is essential for research, development, and quality control applications involving this compound.

References

Application Notes and Protocols for Loureirin C in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Loureirin C is a dihydrochalcone, a type of natural phenol, isolated from the red resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood".[1] This resin has a long history in traditional medicine for promoting blood circulation.[1][2] this compound itself has been studied for a variety of biological activities, including anti-inflammatory, analgesic, antibacterial, anti-diabetic, and anti-tumor effects.[1][3] Recent research has highlighted its neuroprotective properties and its role as a selective estrogen receptor α (ERα) modulator, making it a compound of interest for studies on neurodegenerative diseases like Alzheimer's.[4][5] This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture assays, with a focus on its solubility and preparation for experimental use.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 116384-24-8[2][3][6]
Molecular Formula C₁₆H₁₆O₄[3][6]
Molecular Weight 272.30 g/mol [3][6]
Appearance White to off-white solid/powder[3][7]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO) ≥ 50 mg/mL (183.62 mM)Requires ultrasonication for high concentrations. Use freshly opened DMSO as it is hygroscopic.[1][7][8]
Methanol Soluble-[3]
Ethanol Soluble-[3]
Chloroform Soluble-[2]
Dichloromethane Soluble-[2]
Ethyl Acetate Soluble-[2]
Acetone Soluble-[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (9.18 mM)Primarily for in vivo use.[8]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (9.18 mM)Primarily for in vivo use.[8]
10% DMSO, 90% Corn Oil 2.5 mg/mL (9.18 mM)Primarily for in vivo use; requires sonication.[8]

Table 3: Recommended Concentrations for In Vitro Assays

Assay TypeCell Line ExampleConcentration RangeNotesReference
Cytotoxicity/Viability SH-SY5Y< 15 µMLittle to no effect on viability in the absence of stressors.[9]
Neuroprotection (OGD/R) SH-SY5Y1-15 µMIncreased cell viability observed.[9]
General In Vitro Screening Various0.1 - 100 µMA broad range is recommended for initial dose-response studies.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted for use in various cell culture experiments.

Materials:

  • This compound powder (MW: 272.30 g/mol )

  • Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Sterile pipette tips

Procedure:

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 272.30 g/mol × 1000 mg/g = 2.723 mg

  • Weighing: Carefully weigh out 2.723 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If complete dissolution is not achieved, place the tube in an ultrasonic bath for 5-10 minutes.[1][8] Gentle warming to 37°C can also aid solubility.[1] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected cryovials. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8] Ensure the vials are protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (appropriate for the cell line being used)

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Example for a final concentration of 10 µM):

    • Perform an intermediate dilution first to minimize pipetting errors and the final DMSO concentration. For example, dilute the 10 mM stock 1:100 in complete cell culture medium to create a 100 µM intermediate solution (e.g., add 5 µL of 10 mM stock to 495 µL of medium).

    • Add the required volume of the intermediate solution to your cell culture wells to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

  • Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

  • Application to Cells: Mix the working solution gently by pipetting and then add it to the cell culture plates. Incubate for the desired experimental duration.

Visualizations

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Prepare Working Solution in Medium thaw->dilute treat 8. Treat Cells dilute->treat incubate 9. Incubate for Experiment Duration treat->incubate analyze 10. Perform Assay (e.g., Viability, Western Blot) incubate->analyze

Caption: Workflow for preparing and using this compound in cell culture.

Signaling Pathway Diagram

G cluster_er Estrogenic Pathway cluster_inflammation Anti-inflammatory Pathway lc This compound er_alpha Estrogen Receptor α (ERα) lc->er_alpha  Activates tlr4 TLR4 lc->tlr4  Inhibits er_alpha_downstream Neuroprotective Gene Expression er_alpha->er_alpha_downstream Modulates inflammation_downstream Pro-inflammatory Cytokines tlr4->inflammation_downstream Activates

Caption: Simplified signaling pathways modulated by this compound.

References

Application Notes and Protocols for Loureirin C in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Loureirin C, a dihydrochalcone compound isolated from Dragon's Blood resin, in a range of anti-inflammatory assays. The protocols detailed below are based on established methodologies and published research, offering a framework for investigating the anti-inflammatory potential of this natural product.

Introduction

This compound has emerged as a promising anti-inflammatory agent, with studies demonstrating its efficacy in both in vivo and in vitro models of inflammation. Its primary mechanism of action involves the inhibition of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of a cascade of inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The following sections provide detailed protocols for assessing the anti-inflammatory effects of this compound and summarize the available quantitative data.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound in various anti-inflammatory assays.

Table 1: In Vivo Anti-inflammatory Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

ParameterDosage (mg/kg)Resultp-valueReference
Neurological Score7Reduction in neurological deficit< 0.001[1][2]
14Further reduction in neurological deficit< 0.001[1][2]
28Significant reduction in neurological deficit< 0.001[1][2]
Brain Water Content7Reduction in edema< 0.001[1][2]
14Further reduction in edema< 0.001[1][2]
28Significant reduction in edema< 0.001[1][2]
Cerebral Infarct Volume7Reduction in infarct size= 0.001[1][2]
14Further reduction in infarct size= 0.001[1][2]
28Significant reduction in infarct size= 0.001[1][2]

Table 2: In Vitro Anti-inflammatory Effects of a this compound-related Compound in LPS-stimulated BV-2 Microglial Cells

AssayParameterResultReference
Nitric Oxide ProductionIC5011.5 ± 1.7 μM[2]

Note: This IC50 value is for a compound structurally related to this compound and serves as a reference for dose-ranging studies.

Experimental Protocols

In Vitro Anti-inflammatory Assays

Cell Lines:

  • BV-2 (murine microglia): A commonly used cell line for studying neuroinflammation.

  • RAW 264.7 (murine macrophages): A standard cell line for general inflammation studies.

Culture Conditions:

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

This compound Preparation:

  • Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-100 mM).

  • Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • Seed BV-2 or RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce inflammation. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).

  • After 24 hours, collect 50 μL of the cell culture supernatant from each well.

  • Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

This protocol is for quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.

Protocol:

  • Follow steps 1-3 of the Nitric Oxide Production Assay protocol, seeding cells in a 24-well plate at a density of 2 x 10^5 cells/well.

  • After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the provided standards.

This protocol allows for the assessment of this compound's effect on the protein expression and phosphorylation status of key signaling molecules.

Protocol:

  • Seed BV-2 or RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 μg/mL) for a shorter duration suitable for observing signaling events (e.g., 30-60 minutes for phosphorylation events, longer for total protein expression).

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against TLR4, MyD88, phosphorylated-p65, total p65, phosphorylated-ERK, total-ERK, phosphorylated-JNK, total-JNK, phosphorylated-p38, and total-p38 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

This protocol measures the effect of this compound on the mRNA levels of inflammatory genes.

Protocol:

  • Follow steps 1-3 of the Western Blot protocol, using an appropriate incubation time for gene expression changes (e.g., 4-6 hours).

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2 for COX-2) and a housekeeping gene (e.g., Actb or Gapdh).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

In Vivo Anti-inflammatory Assay: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

This is a widely used model to study ischemic stroke and subsequent neuroinflammation. This compound has been shown to be effective in this model.[1][2]

Protocol Outline:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300 g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or pentobarbital sodium).

  • MCAO Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a nylon monofilament suture (with a rounded tip) through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Induce ischemia for a defined period (e.g., 1-2 hours).

  • Reperfusion: Withdraw the filament to allow for reperfusion.

  • This compound Administration: Administer this compound by intragastric gavage at the desired doses (e.g., 7, 14, and 28 mg/kg) at the time of reperfusion or as per the experimental design.

  • Outcome Assessment (at 24 hours post-reperfusion):

    • Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system (e.g., Zea Longa's 5-point scale).

    • Brain Water Content: Measure brain edema by comparing the wet and dry weight of the brain hemispheres.

    • Infarct Volume Measurement: Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and quantify the volume.

    • Immunohistochemistry/Immunofluorescence: Analyze brain sections for markers of microglial activation (e.g., Iba1) and inflammatory mediators.

Visualizations

Experimental_Workflow_In_Vitro cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture BV-2 or RAW 264.7 Culture Seeding Seed Cells in Plates Cell_Culture->Seeding Loureirin_C Pre-treat with this compound Seeding->Loureirin_C LPS_Stimulation Stimulate with LPS Loureirin_C->LPS_Stimulation Griess_Assay Nitric Oxide (NO) Assay LPS_Stimulation->Griess_Assay ELISA Cytokine (TNF-α, IL-6) ELISA LPS_Stimulation->ELISA Western_Blot Western Blot (TLR4/NF-κB, MAPK) LPS_Stimulation->Western_Blot qPCR qPCR (Inflammatory Genes) LPS_Stimulation->qPCR

Caption: In Vitro Anti-inflammatory Assay Workflow for this compound.

TLR4_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates LoureirinC This compound LoureirinC->TLR4 Inhibits LoureirinC->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects LPS_TLR4 LPS/TLR4 ERK p-ERK LPS_TLR4->ERK JNK p-JNK LPS_TLR4->JNK p38 p-p38 LPS_TLR4->p38 AP1 AP-1 ERK->AP1 JNK->AP1 Inflammation Inflammatory Response p38->Inflammation LoureirinC This compound LoureirinC->ERK Inhibits LoureirinC->JNK Inhibits LoureirinC->p38 Inhibits AP1->Inflammation

Caption: this compound inhibits the MAPK signaling pathway.

References

Loureirin C for Cell Cycle Analysis in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin C, a dihydrochalcone derived from Dracaena cochinchinensis (Lour.) S.C.Chen, belongs to a class of flavonoids that have garnered significant interest in cancer research. These natural compounds are being investigated for their potential as cytotoxic agents that can promote apoptosis and regulate cell cycle progression in cancer cells. This document provides detailed application notes and experimental protocols for the study of this compound's effects on the cell cycle in cancer research. While specific data for this compound is still emerging, the information presented herein is based on studies of closely related Loureirin analogues, which are expected to exhibit similar mechanisms of action. A recent study on a synthetic dihydrochalcone analogue of Loureirin, referred to as compound 4c, has demonstrated potent anti-cancer activity by inducing cell cycle arrest in colorectal cancer cells.[1][2] This analogue provides a valuable model for understanding the potential therapeutic applications of this compound.

Application Notes

This compound and its analogues have shown promise in selectively targeting cancer cells.[1] The primary mechanism of action appears to be the induction of cell cycle arrest, which is a critical process in controlling cell proliferation. The study of these compounds is crucial for the development of novel anti-cancer therapies.

Mechanism of Action

Preliminary investigations into Loureirin analogues suggest that their anti-proliferative effects are mediated through the regulation of key cell cycle proteins. One such analogue, compound 4c, has been shown to induce G2/M phase arrest in colorectal cancer cell lines.[1][2] This cell cycle blockade is associated with the modulation of cell cycle-associated proteins. The proposed mechanism involves the upregulation of the p53 signaling pathway, a critical tumor suppressor pathway that governs cell cycle checkpoints. Activation of p53 can lead to the transcriptional activation of downstream targets such as p21 (CDKN1A), a cyclin-dependent kinase inhibitor that plays a pivotal role in enforcing cell cycle arrest.[3][4] By halting the cell cycle, Loureirin analogues may prevent the replication of damaged DNA and induce apoptosis in cancer cells.

Potential Applications in Cancer Research
  • Screening for Anti-Cancer Activity: this compound can be screened against a panel of cancer cell lines to determine its IC50 values and identify cancer types that are particularly sensitive to its effects.[5][6]

  • Mechanistic Studies: Detailed analysis of the effects of this compound on cell cycle distribution can elucidate its mechanism of action.

  • Combination Therapy Studies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies with reduced side effects.

  • Drug Development: As a natural product with potential anti-cancer properties, this compound represents a promising lead compound for the development of new anti-cancer drugs.

Data Presentation

The following table summarizes the quantitative data on the effect of a Loureirin analogue (compound 4c) on the cell cycle distribution in HCT116 and HT29 colorectal cancer cell lines. This data is representative of the potential effects of this compound and should be used as a guide for designing experiments.

Cell LineTreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
HCT116 Control (DMSO)-55.215.829.0
Compound 4c1048.910.141.0
Compound 4c2035.15.959.0
HT29 Control (DMSO)-60.520.119.4
Compound 4c2050.215.334.5
Compound 4c4038.710.850.5

Data is adapted from a study on a Loureirin analogue (compound 4c) and is intended to be representative.[1][2]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HT29)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them in a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet twice with 2 mL of cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 2 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing 50 µL of RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G0/G1 peak will have the lowest fluorescence intensity, the G2/M peak will have approximately double the fluorescence intensity of the G0/G1 peak, and the S phase will be the region between the two peaks.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for the detection of key cell cycle regulatory proteins (e.g., p53, p21, Cyclin A2, Cyclin B1) in cancer cells treated with this compound.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin A2, anti-Cyclin B1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash the treated and untreated cells with cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Use a loading control like GAPDH to ensure equal protein loading.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results start Seed Cancer Cells treatment Treat with this compound (or vehicle control) start->treatment harvest Harvest Cells treatment->harvest fixation Fixation (70% Ethanol) harvest->fixation For Cell Cycle lysis Cell Lysis harvest->lysis For Protein Analysis staining PI/RNase Staining fixation->staining flow Flow Cytometry Analysis staining->flow cell_cycle_dist Cell Cycle Distribution (G0/G1, S, G2/M) flow->cell_cycle_dist western Western Blotting lysis->western protein_exp Protein Expression Levels (p53, p21, Cyclins) western->protein_exp signaling_pathway cluster_cell Cancer Cell Loureirin_C This compound p53 p53 Activation Loureirin_C->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Cyclin_CDK Cyclin/CDK Complexes (e.g., Cyclin B1/CDK1) p21->Cyclin_CDK Inhibition G2_M_Arrest G2/M Phase Arrest Cyclin_CDK->G2_M_Arrest

References

In Vivo Administration of Loureirin C: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Loureirin C, a bioactive dihydrochalcone compound isolated from Dragon's Blood resin. The information compiled herein is intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this compound in various disease models.

Overview of In Vivo Administration Routes

This compound has been investigated in several preclinical models, primarily utilizing oral and intraperitoneal routes of administration. The choice of administration route is critical and depends on the specific research question, the targeted disease model, and the desired pharmacokinetic profile.

Oral administration (gavage) is a common route for preclinical studies, mimicking a potential clinical route for drug delivery. It is suitable for assessing the systemic effects of this compound following gastrointestinal absorption.

Intraperitoneal (IP) injection allows for rapid absorption and systemic distribution, bypassing first-pass metabolism in the liver. This route is often used in proof-of-concept studies to ensure systemic exposure to the compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies involving this compound and a closely related compound, Loureirin B. This information can serve as a starting point for dose selection and study design.

Table 1: In Vivo Studies of this compound

Animal ModelAdministration RouteDosageVehicleKey Findings
Rat Model of Ischemia/Reperfusion InjuryIntragastric7, 14, and 28 mg/kgNot specifiedAlleviated brain impairment
Mouse Model of DepressionOral0.64 mg/kgNot specifiedAttenuated behavioral impairment
Mouse Model of Alzheimer's DiseaseOralNot specifiedNot specifiedImproved cognitive impairment[1]

Table 2: In Vivo Study of Loureirin B (Related Compound)

Animal ModelAdministration RouteDosageVehicleKey Findings
Mouse Model of OsteoporosisIntraperitoneal Injection4 mg/kgNot specifiedProtected against bone loss[2]

Table 3: Recommended Vehicle for In Vivo Administration of this compound

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%
This vehicle has been reported to be effective for in vivo administration of this compound.[3]

Experimental Protocols

The following are detailed protocols for the most common in vivo administration routes for this compound, adapted from established laboratory procedures.

Protocol for Oral Gavage in Rats

This protocol is suitable for studies such as the investigation of this compound in a rat model of ischemia/reperfusion injury.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Rat gavage needle (16-18 gauge, 2-3 inches long, with a rounded tip)[3][4]

  • Syringes (appropriate volume for dosing)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle solution as specified in Table 3.

    • Dissolve this compound in the vehicle. Gentle warming or sonication may be used to aid dissolution. Prepare fresh on the day of dosing.

  • Animal Preparation:

    • Weigh the rat to determine the precise volume of the dosing solution to be administered (volume in mL = (dosage in mg/kg * body weight in kg) / concentration in mg/mL). The maximum recommended dosing volume for rats is 10-20 ml/kg.[3]

    • Properly restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body.

  • Gavage Procedure:

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury. Mark the needle if necessary.[4][5]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the rat to swallow the needle. Do not force it. The needle should pass smoothly down the esophagus.

    • Once the needle is in the correct position, slowly administer the dosing solution.

    • After administration, gently remove the needle in a single, smooth motion.

  • Post-Procedure Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

Protocol for Intraperitoneal (IP) Injection in Mice

This protocol can be adapted for studies investigating the systemic effects of this compound, based on protocols used for the related compound Loureirin B.[2]

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)[1]

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the dosing solution of this compound in the chosen vehicle under sterile conditions.

  • Animal Preparation:

    • Weigh the mouse to calculate the accurate injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.[1]

    • Restrain the mouse by scruffing the neck and back to immobilize the head and expose the abdomen.

  • Injection Procedure:

    • Position the mouse so that its head is slightly lower than its body. This helps to move the abdominal organs away from the injection site.

    • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle with the bevel facing up.

    • Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

    • Slowly inject the solution into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Procedure Monitoring:

    • Observe the mouse for any adverse reactions, such as signs of pain or distress, at the injection site.

Signaling Pathways and Visualization

This compound has been shown to modulate key signaling pathways involved in cellular protection and hormonal response.

Nrf2 Signaling Pathway

This compound has been reported to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LoureirinC This compound Keap1 Keap1 LoureirinC->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Recruits Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitination Cul3->Ub Mediates Ub->Proteasome sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds TargetGenes Target Genes (e.g., HO-1, NQO1) ARE->TargetGenes Activates Transcription CellularProtection Cellular Protection (Antioxidant & Anti-inflammatory Effects) TargetGenes->CellularProtection

Caption: this compound activates the Nrf2 signaling pathway.

Estrogen Receptor Alpha (ERα) Signaling Pathway

This compound has been identified as a modulator of the Estrogen Receptor Alpha (ERα), suggesting its potential role in hormone-related therapeutic areas.[1]

ERa_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LoureirinC This compound ERa_inactive ERα (inactive, bound to HSPs) LoureirinC->ERa_inactive Binds ERa_active ERα (active dimer) ERa_inactive->ERa_active Dimerization HSPs HSPs ERa_inactive->HSPs Releases ERa_n ERα Dimer ERa_active->ERa_n Translocation ERE ERE (Estrogen Response Element) ERa_n->ERE Binds TargetGenes Target Genes ERE->TargetGenes Regulates Transcription BiologicalEffects Biological Effects (e.g., Neuroprotection) TargetGenes->BiologicalEffects

Caption: this compound modulates the ERα signaling pathway.

Experimental Workflow

The following diagram illustrates a general experimental workflow for an in vivo study of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Rat, Mouse) Grouping Randomize into Groups (Vehicle, this compound doses) AnimalModel->Grouping Dosing Administer this compound (Oral Gavage or IP Injection) Grouping->Dosing Monitoring Monitor Animal Health (Weight, Behavior) Dosing->Monitoring Behavioral Behavioral Tests (e.g., Morris Water Maze) Monitoring->Behavioral Biochemical Biochemical Analysis (Blood, Tissue) Monitoring->Biochemical Histological Histological Examination Monitoring->Histological Data Collect and Analyze Data Behavioral->Data Biochemical->Data Histological->Data Conclusion Draw Conclusions Data->Conclusion

Caption: General workflow for in vivo this compound studies.

These application notes and protocols are intended to serve as a guide. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Loureirin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Loureirin C on specific protein signaling pathways, supported by detailed Western blot analysis protocols. The information is intended to guide researchers in designing and executing experiments to investigate the mechanism of action of this compound.

Introduction to this compound

This compound is a flavonoid compound isolated from Dracaena cochinchinensis, a plant resin commonly known as "Dragon's Blood." It has garnered significant interest in the scientific community for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. Western blot analysis has been a crucial technique in elucidating the molecular mechanisms underlying these effects by quantifying the changes in protein expression in response to this compound treatment.

Key Signaling Pathways Affected by this compound

Western blot studies have revealed that this compound modulates key signaling pathways involved in cellular stress response and apoptosis.

NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a primary focus of this compound research. This compound has been shown to promote the nuclear translocation of NRF2. In the nucleus, NRF2 acts as a transcription factor, upregulating the expression of antioxidant proteins.

// Nodes LoureirinC [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NRF2_activation [label="NRF2 Activation and\nNuclear Translocation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response Element (ARE)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; HO1 [label="Heme Oxygenase-1 (HO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NQO1 [label="NQO1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Response [label="Enhanced Antioxidant Response\n(Attenuation of Oxidative Stress and Ferroptosis)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LoureirinC -> NRF2_activation [color="#5F6368"]; NRF2_activation -> ARE [label="Binds to", color="#5F6368"]; ARE -> HO1 [label="Upregulates", color="#5F6368"]; ARE -> NQO1 [label="Upregulates", color="#5F6368"]; HO1 -> Antioxidant_Response [color="#5F6368"]; NQO1 -> Antioxidant_Response [color="#5F6368"]; } . Caption: this compound activates the NRF2 signaling pathway.

Apoptosis Pathway

In the context of neuroprotection, this compound is suggested to modulate the expression of proteins involved in apoptosis. This includes the Bcl-2 family of proteins, which are key regulators of programmed cell death.

// Nodes LoureirinC [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2_family [label="Bcl-2 Family Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LoureirinC -> Bcl2_family [color="#5F6368"]; Bcl2_family -> Bax [label="Downregulates", style=dashed, color="#5F6368"]; Bcl2_family -> Bcl2 [label="Upregulates", color="#5F6368"]; Bax -> Caspase3 [color="#5F6368"]; Bcl2 -> Caspase3 [label="Inhibits", arrowhead=tee, color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; } . Caption: Potential modulation of apoptosis by this compound.

Quantitative Data from Western Blot Analysis

The following tables summarize the quantitative changes in protein expression observed after treatment with this compound. The data is compiled from densitometric analysis of Western blots from various studies.

Table 1: Effect of this compound on NRF2 Pathway Proteins in Renal Ischemia-Reperfusion Injury

ProteinTreatment GroupFold Change vs. ControlReference
NRF2 (nuclear)Ischemia/Reperfusion (I/R)(Data not available)[1]
I/R + this compound(Data not available)[1]
HO-1I/R(Data not available)[1]
I/R + this compound(Data not available)[1]
NQO1I/R(Data not available)[1]
I/R + this compound(Data not available)[1]

Note: While the referenced study demonstrates the activation of the NRF2 pathway by this compound through Western blot, specific quantitative fold changes were not provided in the available text. Researchers are encouraged to perform densitometric analysis to quantify these changes.

Table 2: Potential Effects of this compound on Apoptosis-Related Proteins in Neuroprotection

ProteinTreatment GroupFold Change vs. ControlReference
BaxDisease Model(Data not available)(Hypothesized)
Disease Model + this compound(Data not available)(Hypothesized)
Bcl-2Disease Model(Data not available)(Hypothesized)
Disease Model + this compound(Data not available)(Hypothesized)
Cleaved Caspase-3Disease Model(Data not available)(Hypothesized)
Disease Model + this compound(Data not available)(Hypothesized)

Note: The modulation of apoptosis-related proteins by this compound is a strong hypothesis based on its neuroprotective effects. Quantitative Western blot analysis is required to confirm and quantify these changes.

Detailed Experimental Protocols

The following are detailed protocols for performing Western blot analysis to investigate the effects of this compound on the NRF2 and apoptosis pathways. These protocols are based on standard Western blotting procedures and should be optimized for specific experimental conditions.

Protocol 1: Western Blot for NRF2 Pathway Proteins

// Nodes start [label="Start: Cell/Tissue Lysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; protein_quant [label="Protein Quantification (BCA Assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; sds_page [label="SDS-PAGE (10-12% Gel)", fillcolor="#FFFFFF", fontcolor="#202124"]; transfer [label="Transfer to PVDF Membrane", fillcolor="#FFFFFF", fontcolor="#202124"]; blocking [label="Blocking (5% Non-fat Milk in TBST)", fillcolor="#FFFFFF", fontcolor="#202124"]; primary_ab [label="Primary Antibody Incubation (overnight, 4°C)\n(Anti-NRF2, Anti-HO-1, Anti-NQO1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary Antibody Incubation (1 hour, RT)\n(HRP-conjugated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent Detection", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Densitometry Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> protein_quant [color="#5F6368"]; protein_quant -> sds_page [color="#5F6368"]; sds_page -> transfer [color="#5F6368"]; transfer -> blocking [color="#5F6368"]; blocking -> primary_ab [color="#5F6368"]; primary_ab -> secondary_ab [color="#5F6368"]; secondary_ab -> detection [color="#5F6368"]; detection -> analysis [color="#5F6368"]; analysis -> end [color="#5F6368"]; } . Caption: Western blot workflow for NRF2 pathway analysis.

1. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

2. Gel Electrophoresis:

  • Load 20-40 µg of protein per lane on a 10% or 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 20V in a cold room.

4. Blocking:

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

5. Primary Antibody Incubation:

  • Incubate the membrane with primary antibodies against NRF2 (for nuclear and cytoplasmic fractions), HO-1, and NQO1 overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically but are typically between 1:500 and 1:2000.

6. Secondary Antibody Incubation:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 to 1:10000 dilution in 5% non-fat milk in TBST for 1 hour at room temperature.

7. Detection:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

8. Densitometry:

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Western Blot for Apoptosis-Related Proteins

The protocol is similar to that for the NRF2 pathway, with the following modifications:

  • Primary Antibodies: Use primary antibodies specific for Bax, Bcl-2, and cleaved Caspase-3.

  • Gel Percentage: A 12% or 15% SDS-polyacrylamide gel may be more suitable for resolving these lower molecular weight proteins.

  • Positive Control: Consider using a known inducer of apoptosis (e.g., staurosporine) as a positive control to validate the antibody performance.

Conclusion

Western blot analysis is an indispensable tool for characterizing the molecular effects of this compound. The available data strongly suggest that this compound exerts its therapeutic potential, at least in part, by activating the NRF2 antioxidant pathway. Further quantitative Western blot studies are needed to solidify its role in the modulation of apoptosis and to provide a more detailed understanding of its mechanism of action for drug development purposes. The protocols provided herein offer a solid foundation for researchers to conduct these important investigations.

References

Application Notes and Protocols for Molecular Docking Studies of Loureirin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Loureirin C, a flavonoid extracted from Dracaena cochinchinensis, has garnered significant interest for its potential therapeutic properties, including neuroprotective and antioxidant effects. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule, such as this compound, to a specific protein target. This document provides detailed application notes and protocols for conducting molecular docking studies with this compound, focusing on its potential interactions with key signaling pathways implicated in its biological activity.

Recent studies suggest that the mechanism of action of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a critical regulator of cellular antioxidant responses. Additionally, related compounds have been shown to modulate the Protein Kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. Therefore, this document will focus on the protocols for docking this compound against key proteins in these pathways, namely Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2, and AKT.

While specific binding affinity data for this compound with these targets is not yet widely published, this guide provides a comprehensive methodology based on established protocols for similar compounds, enabling researchers to conduct their own in silico investigations.

Data Presentation: Representative Binding Affinities

The following table summarizes representative binding energies of known inhibitors targeting KEAP1 and AKT1. This data is provided to offer a comparative baseline for researchers conducting their own docking studies with this compound. It is important to note that lower binding energy values typically indicate a higher predicted binding affinity.

Target ProteinLigand/InhibitorPDB ID of TargetDocking Score (kcal/mol)
KEAP1 A potent inhibitor7OFE-9.728
Another potent inhibitor7OFE-8.259
A known inhibitor4ZY3-9.3
AKT1 A known inhibitor (IQO)Not Specified< -12
A potential inhibitor (STL1)Not Specified~ -10
A reference drug (Ipatasertib)4GV1-9.98

Note: The data presented in this table is derived from studies on various inhibitors of KEAP1 and AKT1 and is intended for comparative purposes. Specific binding energy values for this compound are not yet available in the cited literature.

Experimental Protocols

This section outlines a detailed protocol for performing molecular docking of this compound against KEAP1 and AKT1.

Software and Resource Requirements
  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, or similar.

  • Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio.

  • Protein Data Bank (PDB): For obtaining the 3D crystal structures of target proteins.

  • PubChem or other chemical databases: For obtaining the 3D structure of this compound.

Ligand Preparation Protocol
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF or MOL2 format.

  • Energy Minimization:

    • Import the ligand structure into your chosen molecular modeling software.

    • Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Charge Assignment and Atom Typing:

    • Assign appropriate partial charges (e.g., Gasteiger charges) to the ligand atoms.

    • Define atom types according to the force field being used.

  • Torsion Angle Definition:

    • Identify and define the rotatable bonds in the this compound molecule. This allows for conformational flexibility during the docking process.

  • Save in Docking-Compatible Format: Save the prepared ligand file in the format required by your docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation Protocol
  • Obtain Protein Structure:

    • Download the 3D crystal structure of the target protein (e.g., KEAP1, PDB ID: 4ZY3; AKT1, PDB ID: 4GV1) from the Protein Data Bank.

    • Select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.

  • Pre-processing:

    • Remove water molecules and any non-essential co-factors or ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Repair any missing side chains or atoms using the tools available in your modeling software.

  • Receptor Grid Generation:

    • Define the binding site (active site) of the protein. This is typically done by selecting the region around the co-crystallized ligand or by using a binding site prediction tool.

    • Generate a grid box that encompasses the entire binding site. The grid box defines the search space for the ligand during the docking simulation. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.

  • Save in Docking-Compatible Format: Save the prepared protein structure in the appropriate format for your docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking Protocol
  • Set Docking Parameters:

    • Load the prepared ligand and protein files into the docking software.

    • Specify the coordinates and dimensions of the grid box.

    • Set the search algorithm parameters. For AutoDock Vina, the exhaustiveness parameter controls the thoroughness of the search (a higher value increases accuracy but also computation time).

  • Run Docking Simulation:

    • Initiate the docking simulation. The software will explore different conformations and orientations of this compound within the protein's binding site and calculate the binding energy for each pose.

  • Analyze Docking Results:

    • The docking software will generate a set of docked poses for this compound, ranked by their predicted binding affinities (docking scores).

    • Visualize the top-ranked poses using molecular visualization software.

    • Analyze the interactions between this compound and the amino acid residues of the target protein. Pay close attention to hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Validation (Optional but Recommended):

    • If a co-crystallized ligand was present in the original PDB structure, perform a re-docking experiment. This involves docking the co-crystallized ligand back into the binding site. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose should ideally be less than 2.0 Å, which validates the docking protocol.

Mandatory Visualizations

Signaling Pathway Diagrams

Loureirin_C_Signaling_Pathways cluster_nrf2 NRF2 Signaling Pathway cluster_nucleus_nrf2 NRF2 Signaling Pathway cluster_akt AKT Signaling Pathway (Putative) LoureirinC_N This compound KEAP1 KEAP1 LoureirinC_N->KEAP1 Inhibits NRF2 NRF2 KEAP1->NRF2 Binds and Promotes Degradation Cul3 Cul3-Rbx1 E3 Ligase NRF2->Cul3 Nucleus_N Nucleus NRF2->Nucleus_N Translocation Proteasome Proteasomal Degradation Cul3->Proteasome ARE ARE AntioxidantGenes Antioxidant Genes (HO-1, NQO-1) ARE->AntioxidantGenes Activates Transcription NRF2_n NRF2 NRF2_n->ARE LoureirinC_A This compound PI3K PI3K LoureirinC_A->PI3K Modulates? PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Signaling pathways potentially modulated by this compound.

Experimental Workflow Diagram

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Simulation Ligand_Prep->Docking Protein_Prep Protein Preparation (KEAP1 / AKT1) Grid_Gen Receptor Grid Generation Protein_Prep->Grid_Gen Grid_Gen->Docking Analysis Analysis of Docking Poses and Interactions Docking->Analysis Validation Validation (Re-docking) Analysis->Validation

Caption: General workflow for molecular docking of this compound.

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Loureirin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Loureirin C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this compound. While specific quantitative data for this compound is limited in published literature, this resource leverages data from structurally similar flavonoids and dihydrochalcones to provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

This compound is known to be poorly soluble in water. However, it is soluble in several organic solvents.[1][2] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO), with a reported solubility of up to 50 mg/mL with the aid of ultrasonication.[3][4] It is also soluble in other organic solvents such as methanol, ethanol, acetone, chloroform, and dichloromethane.[1][2]

Q2: What are the most promising strategies for improving the aqueous solubility of this compound?

Based on studies of other poorly soluble flavonoids and dihydrochalcones, the following techniques are promising for enhancing the aqueous solubility of this compound:

  • Cosolvency: Utilizing a mixture of water and a miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase surface area and dissolution velocity.

Q3: Are there any safety concerns with the excipients used in these solubility enhancement techniques?

The excipients discussed, such as common cosolvents (ethanol, propylene glycol), cyclodextrins, and polymers for solid dispersions, are generally considered safe and are widely used in pharmaceutical formulations. However, it is crucial to consult regulatory guidelines for acceptable daily intake and potential toxicity for any specific application.

Troubleshooting Guides

Cosolvency

Issue: Difficulty in preparing a stable aqueous solution of this compound for in vitro assays.

Solution: Employing a cosolvent system can significantly increase solubility. Ethanol-water mixtures have been shown to be effective for other dihydrochalcones.

Experimental Protocol: Preparing a this compound Solution using a Cosolvent

  • Solvent Selection: Prepare a series of aqueous solutions with varying concentrations of a water-miscible organic solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 300/400).

  • Stock Solution Preparation: Dissolve this compound in the selected pure organic solvent to create a concentrated stock solution.

  • Dilution: Gradually add the aqueous phase to the stock solution while vortexing to avoid precipitation.

  • Solubility Determination: Equilibrate the solutions at a controlled temperature and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.

Quantitative Data for a Structurally Similar Dihydrochalcone (Neohesperidin Dihydrochalcone)

Solvent System (v/v)Solubility at 20°C (g/L)Fold Increase vs. Water
Water0.41
Ethanol1230
Water/Ethanol (75:25)820
Water/Ethanol (50:50)123307.5

Data adapted from a study on neohesperidin dihydrochalcone and should be considered as a reference.[5]

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Cosolvency_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis A This compound Powder D Dissolve this compound in Pure Cosolvent (Stock Solution) A->D B Select Cosolvent (e.g., Ethanol) C Prepare Cosolvent-Water Mixtures B->C E Titrate with Aqueous Phase C->E D->E Vortexing F Equilibrate and Filter E->F G Quantify Solubility (e.g., HPLC) F->G

Caption: Workflow for enhancing this compound solubility using cosolvents.

Cyclodextrin Complexation

Issue: this compound precipitates out of solution upon dilution of a DMSO stock in an aqueous buffer for cell-based assays.

Solution: Forming an inclusion complex with cyclodextrins can create a stable, water-soluble formulation.

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex

  • Cyclodextrin Selection: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), or randomly-methylated-β-cyclodextrin (RAMEB)).

  • Phase Solubility Study:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

    • Add an excess amount of this compound to each solution.

    • Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Filter the solutions and analyze the concentration of dissolved this compound by HPLC-UV to determine the complexation efficiency.

  • Complex Preparation (Lyophilization Method):

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Dissolve the cyclodextrin in water.

    • Mix the two solutions and stir for 24-48 hours.

    • Freeze the resulting solution and lyophilize to obtain a dry powder of the inclusion complex.

Quantitative Data for a Structurally Similar Flavonoid (Chrysin)

Cyclodextrin (1:2 molar ratio)Solubility Increase (Fold)
β-Cyclodextrin (βCD)~10
Hydroxypropyl-β-Cyclodextrin (HPBCD)~50
Sulfobutylether-β-Cyclodextrin (SBECD)~100
Randomly-Methylated-β-Cyclodextrin (RAMEB)>1000

Data adapted from a study on chrysin and should be considered as a reference.[6]

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Cyclodextrin_Complexation cluster_components Components cluster_process Complexation in Aqueous Solution cluster_product Product LoureirinC This compound (Hydrophobic) Process Mixing & Equilibration LoureirinC->Process Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Process Complex This compound-Cyclodextrin Inclusion Complex (Water-Soluble) Process->Complex Encapsulation

Caption: Encapsulation of this compound within a cyclodextrin molecule.

Solid Dispersion

Issue: Low dissolution rate of this compound powder, leading to poor bioavailability in animal studies.

Solution: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate by converting it to an amorphous state.

Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Component Selection: Choose a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC)).

  • Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol or methanol) at various drug-to-carrier ratios (w/w).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying and Pulverization: Dry the film under vacuum to remove any residual solvent. Scrape the dried film and pulverize it to a fine powder.

  • Characterization: Analyze the solid dispersion for amorphization using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Quantitative Data for a Poorly Soluble Drug (Flurbiprofen) with PEG

FormulationDrug:Carrier Ratio (w/w)Dissolution Efficiency (%) after 20 min
Pure Flurbiprofen-~20
Solid Dispersion (PEG 8000)1:8>90
Solid Dispersion (PEG 10000)1:8>95

Data adapted from a study on flurbiprofen and should be considered as a reference.[7]

Nanoparticle Formulation

Issue: Inconsistent absorption and low oral bioavailability of this compound.

Solution: Formulating this compound as nanocrystals or within a nanoparticle system can significantly improve its dissolution rate and absorption.

Experimental Protocol: Preparation of this compound Nanosuspension (Antisolvent Precipitation)

  • Solvent and Antisolvent Selection: Dissolve this compound in a water-miscible organic solvent (e.g., acetone). Use water, with a stabilizer, as the antisolvent.

  • Stabilizer Solution: Prepare an aqueous solution of a stabilizer (e.g., Poloxamer 188 or HPMC) to prevent crystal growth.

  • Precipitation: Inject the drug solution into the stirred antisolvent solution under controlled conditions (e.g., temperature, stirring speed, injection rate).

  • Homogenization (Optional): Further reduce the particle size and improve uniformity using high-pressure homogenization or ultrasonication.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Characterization: Determine the particle size, polydispersity index, and zeta potential of the nanosuspension.

Quantitative Data for a Poorly Soluble Flavonoid (Apigenin) Nanocrystals

FormulationCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability Increase
Coarse Powder~50~2001
Nanocrystals~180~6803.4-fold

Data adapted from a study on apigenin and should be considered as a reference.[8]

Signaling Pathways

This compound has been reported to exert its biological effects through various mechanisms. One notable pathway is its action as a selective estrogen receptor α (ERα) modulator, which is relevant to its neuroprotective effects.

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LoureirinC_Signaling cluster_nucleus Nuclear Events LoureirinC This compound ERa Estrogen Receptor α (ERα) LoureirinC->ERa Binds and Activates Nucleus Nucleus ERa->Nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription ERE->Transcription Initiates Proteins Neuroprotective Proteins Transcription->Proteins Leads to Synthesis of Neuroprotection Neuroprotective Effects Proteins->Neuroprotection

Caption: Putative signaling pathway of this compound via ERα modulation.

References

Technical Support Center: Optimizing Loureirin C Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Loureirin C in your research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you determine the optimal, non-cytotoxic concentration of this compound for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound to avoid cytotoxicity?

A1: Based on available data, a concentration of up to 15 µM of this compound has been shown to have almost no effect on the viability of SH-SY5Y neuroblastoma cells.[1] For initial experiments, we recommend a starting concentration range of 1-15 µM. However, the optimal non-toxic concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the precise non-toxic range for your specific cell line.

Q2: How does the cytotoxicity of this compound compare to its analogs, Loureirin A and B?

A2: While direct comparative studies on the cytotoxicity of Loureirin A, B, and C across the same cell lines are limited, existing data on Loureirin A and B can provide some guidance. For instance, Loureirin A and B were found to be non-toxic to primary human dermal fibroblast cells and red blood cells at concentrations up to 280 µM.[2][3] In contrast, their cytotoxic effects on cancer cell lines are observed at varying concentrations. This suggests that Loureirins may exhibit selective cytotoxicity, with higher tolerance in normal cells.

Q3: What are the known signaling pathways affected by this compound that might be relevant to my experiments?

A3: this compound has been shown to ameliorate ischemia and reperfusion injury by inhibiting the activation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[4][5] Its analogs, Loureirin A and B, have been reported to affect the PI3K/AKT signaling pathway.[6] Understanding these pathways can help in designing experiments and interpreting results related to inflammation, apoptosis, and cell proliferation.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.

  • Possible Cause 1: Solvent Cytotoxicity. this compound is often dissolved in solvents like DMSO.[7] High concentrations of the solvent itself can be toxic to cells.

    • Troubleshooting Tip: Ensure the final concentration of the solvent in your cell culture medium is minimal (typically ≤ 0.1% v/v for DMSO). Run a solvent control (cells treated with the same concentration of solvent without this compound) to differentiate between solvent-induced and compound-induced cytotoxicity.

  • Possible Cause 2: Cell Line Sensitivity. Your specific cell line may be particularly sensitive to this compound.

    • Troubleshooting Tip: Perform a preliminary dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to identify a narrower, potentially non-toxic range.

  • Possible Cause 3: Incorrect Compound Concentration. Errors in stock solution preparation or dilution can lead to unexpectedly high concentrations.

    • Troubleshooting Tip: Double-check all calculations and ensure proper dissolution of this compound in the solvent before preparing dilutions.

Issue 2: Inconsistent or non-reproducible cytotoxicity results.

  • Possible Cause 1: Variation in Cell Seeding Density. Inconsistent cell numbers across wells can lead to variable results in viability assays.

    • Troubleshooting Tip: Ensure a uniform single-cell suspension before seeding and be precise with your pipetting.

  • Possible Cause 2: Edge Effects in Microplates. Wells on the edge of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.

    • Troubleshooting Tip: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.

  • Possible Cause 3: Contamination. Microbial contamination can affect cell health and interfere with assay readings.

    • Troubleshooting Tip: Regularly check cell cultures for any signs of contamination. Use aseptic techniques throughout your experiments.

Data Presentation

Table 1: Cytotoxicity Data for this compound and Its Analogs

CompoundCell LineAssayResultCitation
This compound SH-SY5Y (human neuroblastoma)Cell ViabilityNo significant effect at ≤ 15 µM[1]
This compound SH-SY5Y (under OGD/R)MTTIC50: 4.942 µM[1]
Loureirin A Primary Human Dermal FibroblastsSRBNon-toxic up to 350 µM[2]
Loureirin A Human Red Blood CellsHemolysis AssayNon-hemolytic up to 280 µM[2]
Loureirin B Primary Human Dermal FibroblastsSRBNon-toxic up to 350 µM[2]
Loureirin B Human Red Blood CellsHemolysis AssayNon-hemolytic up to 280 µM[2]

Note: IC50 is the concentration of a drug that gives half-maximal response. OGD/R refers to Oxygen-Glucose Deprivation/Reperfusion, a condition that simulates ischemia-reperfusion injury.

Experimental Protocols

Protocol 1: Determination of Optimal Non-Toxic Concentration of this compound using MTT Assay

This protocol outlines the steps to determine the dose-dependent cytotoxic effect of this compound on a specific cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remember to keep the final DMSO concentration consistent and low (≤ 0.1%) across all wells.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or using a plate shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve. The optimal non-toxic concentration is the highest concentration that does not significantly reduce cell viability.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay Cell_Seeding Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Cell_Seeding->Incubate_24h Treat_Cells Treat Cells with this compound Incubate_24h->Treat_Cells Prepare_Loureirin_C Prepare this compound Dilutions Prepare_Loureirin_C->Treat_Cells Incubate_Exposure Incubate for Exposure Time (24-72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analysis Data Analysis: Dose-Response Curve Read_Absorbance->Analysis

Fig 1. Experimental workflow for determining the optimal non-toxic concentration of this compound.

Signaling_Pathways cluster_tlr4 TLR4/NF-κB Pathway cluster_pi3k PI3K/AKT Pathway Loureirin_C_TLR4 This compound TLR4 TLR4 Loureirin_C_TLR4->TLR4 Inhibits NFkB NF-κB Activation TLR4->NFkB Inflammation Inflammation NFkB->Inflammation Loureirin_AB Loureirin A/B PI3K PI3K Loureirin_AB->PI3K May Inhibit AKT AKT Activation PI3K->AKT Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation

Fig 2. Signaling pathways potentially affected by Loureirins.

References

Identifying and minimizing off-target effects of Loureirin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize potential off-target effects of Loureirin C in their experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What are the known primary targets of this compound?

This compound, a dihydrochalcone compound isolated from Dragon's Blood resin, has been shown to interact with several primary targets, contributing to its therapeutic effects. Its known mechanisms of action include:

  • Selective Estrogen Receptor α (ERα) Modulator: this compound has been identified as a novel selective estrogen receptor α modulator, exhibiting partial agonistic activity. This interaction is linked to its neuroprotective effects and potential for treating Alzheimer's disease.[1][2]

  • Antioxidant and Radical Scavenger: It effectively inhibits the generation of intracellular and mitochondrial reactive oxygen species (ROS), contributing to its neuroprotective and anti-ischemic stroke properties.[3]

  • Anti-inflammatory Agent: this compound has demonstrated anti-inflammatory and neuroprotective properties, suggesting its potential in addressing inflammation-related aspects of neurological disorders.[4]

  • NRF2 Activator: It has been shown to promote the nuclear translocation of NRF2, which enhances mitochondrial function and provides renoprotection during ischemia-reperfusion injury.[5]

FAQ 2: What are off-target effects and why are they a concern when working with this compound?

Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not its primary therapeutic target.[6] These interactions can lead to a variety of issues in research and drug development, including:

  • Confounding Phenotypes: Observed cellular or physiological changes may be attributed to the intended target when they are actually caused by an off-target interaction.

  • Potential for Toxicity: Off-target binding can lead to adverse cellular events or toxicity in preclinical models.[6]

  • Reduced Therapeutic Efficacy: Binding to off-targets can reduce the concentration of this compound available to interact with its intended target.

Given that this compound is a natural product with a complex structure, it has the potential to interact with multiple cellular targets. Therefore, a thorough investigation of its off-target profile is crucial for accurate data interpretation and preclinical development.

Troubleshooting Guides

Issue 1: Unexpected Phenotypes - Unanticipated Cellular Responses

Question: I am observing cellular effects (e.g., changes in cell proliferation, morphology, or gene expression) that are inconsistent with the known signaling pathways of this compound's primary targets. How can I determine if these are due to off-target effects?

Answer:

Unexplained cellular phenotypes are a common indication of potential off-target activity. A systematic approach is necessary to identify the source of these observations.

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Confirmation and Follow-up A Unexpected Phenotype Observed B Hypothesize Potential Off-Targets (e.g., kinases, GPCRs, other nuclear receptors) A->B Formulate Hypothesis C Broad Spectrum Screening (e.g., Kinase Profiling, GPCR Panels) B->C Broad Screening D Target-Specific Assays (e.g., Binding Assays, Enzyme Activity Assays) B->D Specific Testing E Cellular Thermal Shift Assay (CETSA) B->E Target Engagement F Validate Hits with Dose-Response Studies C->F D->F E->F Confirm Engagement G Utilize Knockdown/Knockout Models (e.g., siRNA, CRISPR) F->G Confirm Cellular Role H Analyze Downstream Signaling G->H Elucidate Mechanism

Caption: Workflow for investigating unexpected cellular phenotypes.

  • Broad-Spectrum Profiling: Utilize commercially available screening panels to test this compound against a wide range of potential off-targets.

    • Kinase Profiling: Screen against a panel of several hundred kinases to identify any unintended inhibitory or activating effects.

    • GPCR Panels: Assess binding to a broad range of G-protein coupled receptors.

    • Nuclear Receptor Panels: Evaluate interactions with other members of the nuclear receptor superfamily beyond ERα.

  • Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of this compound to proteins in a cellular context without the need for chemical modifications.

    Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Culture and Treatment:

      • Culture cells of interest to 80-90% confluency.

      • Treat one set of cells with the desired concentration of this compound and another with a vehicle control for a specified time.

    • Harvesting and Lysis:

      • Harvest cells and resuspend in a suitable buffer.

      • Lyse the cells through freeze-thaw cycles or other gentle methods to release proteins.

    • Heating and Protein Precipitation:

      • Aliquot the cell lysates into PCR tubes.

      • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

      • Centrifuge at high speed to pellet the precipitated proteins.

    • Protein Analysis:

      • Collect the supernatant containing the soluble proteins.

      • Analyze the amount of a specific protein of interest at different temperatures using Western blotting or the total proteome using mass spectrometry (MS-CETSA). A shift in the melting curve indicates direct binding of this compound.

Issue 2: Minimizing Off-Target Effects in Experimental Design

Question: How can I design my experiments to minimize the impact of potential off-target effects of this compound from the outset?

Answer:

Proactively designing experiments to reduce off-target effects is crucial for generating reliable data. This involves careful consideration of concentration, controls, and orthogonal approaches.

G A Experimental Design B Dose-Response Analysis A->B C Use of Controls A->C D Orthogonal Approaches A->D E Determine EC50/IC50 for On-Target Effect B->E G Negative Control Compound (Structurally similar, inactive analog) C->G H Positive Control (Known activator/inhibitor of the pathway) C->H I Genetic Controls (Knockout/Knockdown of Target) C->I J Use of a Second, Structurally Different Compound with the Same On-Target Effect D->J F Use Lowest Effective Concentration E->F

Caption: Key strategies to minimize off-target effects in experimental design.

  • Perform Thorough Dose-Response Studies:

    • Determine the EC50 or IC50 of this compound for its intended on-target effect.

    • In your experiments, use the lowest concentration that elicits the desired on-target activity to minimize the engagement of lower-affinity off-targets.

  • Utilize Appropriate Controls:

    • Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. This can help differentiate the specific effects of this compound from non-specific chemical effects.

    • Positive Control: Employ a well-characterized compound known to act on the same target or pathway to ensure the assay is performing as expected.

    • Genetic Controls: The most rigorous approach is to use cells where the intended target has been knocked down (e.g., with siRNA) or knocked out (e.g., with CRISPR). If the observed effect of this compound persists in the absence of its primary target, it is likely an off-target effect.

  • Employ Orthogonal Approaches:

    • Confirm key findings using a structurally unrelated compound that targets the same pathway. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

Issue 3: Off-Target Effects in Animal Models

Question: I am observing unexpected systemic effects or toxicity in my animal studies with this compound. How can I investigate if these are due to off-target interactions?

Answer:

In vivo studies add a layer of complexity due to metabolism, distribution, and interactions with multiple organ systems. Unexpected in vivo findings require a multi-pronged approach to investigate potential off-target liabilities.

G A Unexpected In Vivo Observation (e.g., weight loss, organ toxicity) B Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis A->B C Ex Vivo Target Engagement Studies A->C D Toxicology and Histopathology A->D E Metabolite Profiling A->E F Correlate Drug Exposure with On-Target and Off-Target Effects B->F G CETSA or Affinity-Based Proteomics on Tissues of Interest C->G H Microscopic Examination of Tissues D->H I Identify Active Metabolites E->I

References

Troubleshooting inconsistent results in Loureirin C experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Loureirin C.

FAQs - General Questions

What is this compound and what are its known biological activities?

This compound is a flavonoid compound isolated from Dracaena cochinchinensis, commonly known as Dragon's Blood resin. It has been investigated for a variety of biological activities, including:

  • Neuroprotective effects: Studies have shown that this compound can protect neuronal cells from damage and may have potential applications in neurodegenerative diseases like Alzheimer's.[1]

  • Anti-inflammatory properties: this compound has been observed to exhibit anti-inflammatory effects.[2][3]

  • Estrogenic activity: It acts as a selective estrogen receptor α (ERα) modulator, suggesting its potential role in hormone-related signaling pathways.[1]

  • Antioxidant activity: Research indicates that this compound can scavenge free radicals, suggesting it has antioxidant properties.[4]

What are the common challenges when working with flavonoids like this compound?

Flavonoids, including this compound, can present several experimental challenges:

  • Solubility: Many flavonoids have poor solubility in aqueous solutions, often requiring the use of organic solvents like DMSO for stock solutions.

  • Stability: Flavonoids can be sensitive to light, pH, and temperature, potentially degrading over time in solution.

  • Interference with assays: Due to their chemical nature, flavonoids can interfere with common laboratory assays. For example, their reducing potential can lead to false positives in MTT cell viability assays.

  • Cellular uptake and metabolism: The bioavailability and metabolic fate of flavonoids can vary significantly between different cell types, leading to inconsistent results.

Troubleshooting Guides

Inconsistent Cell Viability (MTT Assay) Results

Q1: My MTT assay results show high variability between replicates when using this compound. What could be the cause?

High variability in MTT assays with this compound can stem from several factors:

  • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells.

  • Edge effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate this compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Incomplete formazan solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings. Ensure complete mixing after adding the solubilization buffer and visually inspect the wells for any remaining crystals.

  • Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of cells, this compound, and assay reagents.

Q2: I'm observing an unexpected increase in absorbance (suggesting increased viability) at higher concentrations of this compound in my MTT assay. Is this a real effect?

This is a common artifact observed with flavonoids. This compound, like other flavonoids, has antioxidant properties and can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, making it appear as though cell viability has increased.

Solution:

  • Include a "no-cell" control: For each concentration of this compound, prepare a well with media and the compound but without cells. Subtract the absorbance of these no-cell controls from the absorbance of the corresponding wells with cells.

  • Consider alternative viability assays: Assays that are less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay or CellTiter-Glo® Luminescent Cell Viability Assay, may provide more reliable results.

Q3: My IC50 value for this compound varies significantly between experiments. How can I improve consistency?

In addition to the points above, consider the following:

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.

  • Consistency in treatment duration: Ensure the incubation time with this compound is identical across all experiments.

  • DMSO concentration: If using DMSO to dissolve this compound, maintain a consistent and low final concentration (typically <0.5%) across all wells, including controls, as DMSO itself can be toxic to cells at higher concentrations.

Variability in Western Blot Results

Q1: The protein bands for my target of interest are inconsistent or absent after treating cells with this compound. What should I check?

  • Protein loading: Ensure equal protein loading across all lanes by performing a reliable protein quantification assay (e.g., BCA assay) and by loading a consistent amount of total protein.

  • Loading control: Use a reliable loading control (e.g., GAPDH, β-actin, or β-tubulin) to normalize your data and confirm equal loading.

  • Transfer efficiency: Verify successful and even transfer of proteins from the gel to the membrane by staining the membrane with Ponceau S before blocking.

  • Antibody quality: Use a validated antibody specific for your target protein. Titrate the antibody to determine the optimal concentration.

  • Sample preparation: Ensure complete cell lysis and protein solubilization. Incomplete lysis can lead to protein loss and variability.

Q2: I'm seeing multiple non-specific bands in my western blots. How can I improve specificity?

  • Blocking: Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing the blocking time.

  • Antibody concentration: A high concentration of the primary or secondary antibody can lead to non-specific binding. Try reducing the antibody concentration.

  • Washing steps: Increase the number and/or duration of washing steps with TBST to remove non-specifically bound antibodies.

Inconsistent qPCR Results

Q1: The Cq values for my target genes fluctuate significantly between qPCR replicates. What could be the problem?

  • RNA quality and quantity: Ensure you are using high-quality, intact RNA. Use a consistent amount of RNA for cDNA synthesis.

  • cDNA synthesis: Inconsistent reverse transcription can lead to variable cDNA yields. Ensure thorough mixing of reagents and consistent incubation times and temperatures.

  • Pipetting accuracy: qPCR is highly sensitive to small volume variations. Use calibrated pipettes and be meticulous during reaction setup.

  • Primer efficiency: Validate your primers to ensure they have an amplification efficiency between 90% and 110%.

Q2: My reference genes are not stable across different treatment conditions with this compound. What should I do?

It is crucial to validate your reference genes for each experimental condition. A gene that is stably expressed in untreated cells may be affected by this compound treatment.

Solution:

  • Test multiple reference genes: Analyze the expression of several common housekeeping genes (e.g., GAPDH, ACTB, B2M, HPRT1) across your different treatment groups.

  • Use geNorm or NormFinder: These are software tools that can help you identify the most stable reference genes from a panel of candidates for your specific experimental conditions.

  • Use the geometric mean of multiple reference genes: Normalizing to the geometric mean of two or three stable reference genes can provide more reliable results than using a single reference gene.

Quantitative Data Summary

The following table summarizes a reported IC50 value for this compound in a specific cell line. It is important to note that IC50 values can be cell-line dependent and can vary based on experimental conditions.

Table 1: Reported IC50 Values for this compound

Cell LineAssayIC50 Value (µM)Reference
SH-SY5YMTT4.942[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the treated wells) and no-cell control wells (medium with different concentrations of this compound but no cells).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control wells from the corresponding experimental wells.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Western Blot Analysis of Protein Expression
  • Sample Preparation:

    • After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto a polyacrylamide gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Detect the chemiluminescent signal using a digital imager or X-ray film.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction:

    • After this compound treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (at an optimized concentration), and diluted cDNA.

    • Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:

      • Initial denaturation: 95°C for 3 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 30 seconds

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the Cq values for your target and reference genes.

    • Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to one or more stable reference genes.

Signaling Pathways

This compound and its Interaction with Estrogen Receptor Alpha (ERα)

This compound has been identified as a selective estrogen receptor α (ERα) modulator.[1] This means that it can bind to ERα and influence its activity, leading to downstream cellular effects. The binding of this compound to ERα can initiate a cascade of signaling events that can impact gene expression and cellular function.

Crosstalk between ERα, PI3K/AKT, and MAPK Signaling Pathways upon this compound Treatment

The activation of ERα by ligands can lead to the activation of other important signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. This crosstalk is crucial for mediating the diverse biological effects of ERα signaling. While the precise downstream effects of this compound on this crosstalk are still under investigation, a general model of this interaction is presented below.

G Loureirin_C This compound ERa ERα Loureirin_C->ERa PI3K PI3K ERa->PI3K Activates RAS RAS ERa->RAS Activates AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Phosphorylation p_AKT->ERa Feedback Cell_Survival Cell Survival & Proliferation p_AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation p_ERK->ERa Feedback Gene_Expression Gene Expression p_ERK->Gene_Expression

Caption: Crosstalk between ERα, PI3K/AKT, and MAPK pathways.

Explanation of the Pathway:

  • ERα Activation: this compound binds to and activates ERα.

  • PI3K/AKT Pathway Activation: Activated ERα can then activate the PI3K/AKT pathway. This involves the phosphorylation of AKT (p-AKT), a key protein kinase that promotes cell survival and proliferation.

  • MAPK/ERK Pathway Activation: ERα activation can also trigger the MAPK/ERK signaling cascade. This pathway involves a series of protein kinases (RAS, RAF, MEK, and ERK) that ultimately leads to the phosphorylation of ERK (p-ERK). Phosphorylated ERK translocates to the nucleus and regulates the expression of genes involved in cell growth, differentiation, and survival.

  • Feedback Loops: There can be complex feedback mechanisms where the activated PI3K/AKT and MAPK/ERK pathways can, in turn, modulate the activity of ERα.

Researchers studying this compound should consider investigating its effects on the phosphorylation status of key proteins in these pathways (e.g., p-AKT and p-ERK) to better understand its mechanism of action.

References

Degradation pathways of Loureirin C under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Loureirin C under experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific forced degradation studies on this compound are limited in publicly available scientific literature. The degradation pathways and products described below are proposed based on the known chemical behavior of structurally related compounds, such as chalcones, dihydrochalcones, and other flavonoids. Experimental validation is required to confirm these proposed pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a dihydrochalcone, a type of phenolic compound found in "Dragon's Blood," a resin from Dracaena species. Its stability is crucial for ensuring the potency, safety, and shelf-life of any potential therapeutic formulations. Understanding its degradation profile is a key component of preclinical drug development and is required by regulatory agencies.[1][2]

Q2: Under what conditions is this compound expected to degrade?

Based on studies of similar compounds like chalcones and flavonoids, this compound is likely susceptible to degradation under the following conditions:

  • Hydrolysis: Particularly under acidic and basic pH conditions.

  • Oxidation: In the presence of oxidizing agents.

  • Photolysis: Upon exposure to UV or visible light.

It is expected to be relatively stable under thermal stress in the absence of other contributing factors.[3]

Q3: What are the likely degradation pathways for this compound?

The primary sites for degradation on the this compound molecule are the hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as the carbon chain connecting the two aromatic rings.

  • Acid and Base Hydrolysis: In acidic or basic conditions, the methoxy groups on the A-ring may be susceptible to hydrolysis, leading to the formation of hydroxyl groups. Strong basic conditions might also promote cleavage of the dihydrochalcone backbone.

  • Oxidative Degradation: The phenolic hydroxyl groups make this compound susceptible to oxidation. This can lead to the formation of quinone-type structures. The presence of hydroxyl radicals can lead to the formation of dihydroxy derivatives.[4]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions. For flavonoids, this can involve oxidation and rearrangement of the molecular structure.[1][5][6]

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?

Unexpected peaks are likely degradation products. To identify them, consider the following:

  • Review your experimental conditions: Were the samples exposed to high/low pH, strong light, or oxidizing agents? This can help you narrow down the potential type of degradation.

  • LC-MS analysis: Use liquid chromatography-mass spectrometry to determine the molecular weights of the impurities. This data can help in proposing structures for the degradation products.

  • Forced degradation study: Intentionally stress your this compound sample under various conditions (acid, base, peroxide, light, heat) and monitor the formation of degradation products. This will help you to confirm which peaks correspond to specific stress conditions.

Q5: How can I minimize the degradation of this compound during my experiments?

To enhance the stability of this compound in your experimental setup:

  • Control pH: Use buffered solutions to maintain a neutral pH, as both acidic and basic conditions can promote hydrolysis.

  • Protect from light: Store stock solutions and samples in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

  • Use antioxidants: For formulations, the inclusion of an antioxidant may help to prevent oxidative degradation.

  • Control temperature: While likely stable at moderate temperatures, it is good practice to store solutions at refrigerated or frozen temperatures to slow down any potential degradation reactions.

  • Use freshly prepared solutions: Whenever possible, use freshly prepared solutions of this compound for your experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound peak area over time in solution. Degradation due to hydrolysis, oxidation, or photolysis.Prepare solutions fresh daily. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light. Use a buffered solvent system if appropriate.
Appearance of new peaks in chromatogram after sample preparation. Degradation induced by sample preparation steps (e.g., pH change, exposure to air/light).Evaluate each step of your sample preparation. Minimize exposure to harsh conditions. Consider working under an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected.
Inconsistent results between experimental replicates. Variable degradation due to inconsistent handling of samples.Standardize sample handling procedures, ensuring consistent exposure to light, temperature, and air.
Precipitation of sample in aqueous buffer. This compound has low aqueous solubility, and degradation products may be even less soluble.Use a co-solvent (e.g., DMSO, ethanol) in your buffer system. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 48 hours.

    • Also, heat a solution of this compound at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose a solution of this compound to direct sunlight or a photostability chamber (ICH Q1B guidelines) for a defined period.

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).

4. Data Presentation:

Table 1: Summary of Forced Degradation Conditions and Observations for this compound

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl24 h60°C15%2
Base Hydrolysis0.1 M NaOH2 hRoom Temp20%3
Oxidation3% H₂O₂24 hRoom Temp18%4
Thermal (Solid)-48 h80°C< 5%1
Thermal (Solution)-24 h60°C< 5%1
PhotolyticSunlight48 hAmbient12%2

Visualizations

Proposed Degradation Pathways of this compound

G Proposed Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Loureirin_C This compound Demethylated_Product Demethylated this compound Loureirin_C->Demethylated_Product Acid/Base Hydrolysis Quinone_Product Quinone-type Product Loureirin_C->Quinone_Product Oxidation (e.g., H2O2) Photodegradant_1 Photodegradation Product 1 Loureirin_C->Photodegradant_1 UV/Vis Light

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

G Forced Degradation Experimental Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Apply_Stress Apply Stress Conditions Prepare_Stock->Apply_Stress Acid Acid Hydrolysis Apply_Stress->Acid 0.1 M HCl Base Base Hydrolysis Apply_Stress->Base 0.1 M NaOH Oxidation Oxidation Apply_Stress->Oxidation 3% H2O2 Thermal Thermal Apply_Stress->Thermal Heat Photo Photolytic Apply_Stress->Photo Light Analyze Analyze by Stability- Indicating HPLC Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Identify & Characterize Degradation Products (LC-MS) Analyze->Identify End End Identify->End

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Loureirin C for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Loureirin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this promising flavonoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

Q2: What are the main strategies to enhance the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to improve the solubility and absorption of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug powder by reducing particle size.

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid-state.

  • Complexation: Encapsulating the drug molecule within a larger, more soluble molecule.

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle.

Q3: Which bioavailability enhancement technique is best for this compound?

The optimal technique depends on the specific experimental needs, including the desired dosage, route of administration, and the physicochemical properties of this compound. For oral administration, nanosuspensions, solid dispersions with polymers like PVP, complexation with cyclodextrins, and self-emulsifying drug delivery systems (SEDDS) are all promising approaches that have been successfully applied to other flavonoids.

Q4: Are there any known signaling pathways that this compound interacts with?

Yes, research has indicated that this compound exerts its biological effects through modulation of several key signaling pathways, including:

  • Nrf2 Signaling Pathway: this compound has been shown to promote the nuclear translocation of Nrf2, which plays a crucial role in the cellular antioxidant response.[3][4]

  • PI3K/Akt Signaling Pathway: This pathway is involved in cell survival, proliferation, and growth, and there is evidence to suggest this compound may modulate its activity.

  • Estrogen Receptor α (ERα) Modulation: this compound has been identified as a novel selective estrogen receptor α modulator, which is relevant to its potential therapeutic applications.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or inconsistent drug loading in the formulation. - Poor solubility of this compound in the chosen vehicle.- Inefficient mixing or processing.- Screen a wider range of solvents or carriers for better solubility.- Optimize process parameters (e.g., sonication time, homogenization pressure, stirring speed).- For solid dispersions, ensure the complete dissolution of both drug and carrier in the solvent before evaporation.
Precipitation of this compound upon dilution in aqueous media. - The formulation is not robust enough to maintain supersaturation.- The drug concentration exceeds the solubilization capacity of the formulation upon dilution.- Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation.- Optimize the drug-to-carrier ratio.- For SEDDS, adjust the oil/surfactant/cosurfactant ratios to ensure the formation of a stable microemulsion.
High variability in plasma concentrations between subjects in in vivo studies. - Inconsistent absorption due to poor formulation stability in the GI tract.- Food effects influencing drug absorption.- Ensure the formulation is stable under simulated gastric and intestinal conditions.- Standardize the feeding protocol for animal studies (e.g., fasted or fed state).- Improve the formulation to be less dependent on physiological variables.
No significant improvement in bioavailability despite using an enhancement strategy. - The chosen strategy may not be optimal for this compound.- The formulation is not effectively releasing the drug at the site of absorption.- Permeability, rather than solubility, might be the rate-limiting step.- Try an alternative bioavailability enhancement technique.- Characterize the in vitro release profile of your formulation.- Consider incorporating a permeation enhancer if permeability is a known issue for similar compounds.

Data Presentation: Illustrative Bioavailability Enhancement

While specific pharmacokinetic data for formulated this compound is limited, the following tables illustrate the potential improvements in bioavailability that can be achieved with different formulation strategies, based on data from structurally similar flavonoids.

Table 1: Solubility Enhancement of a Model Flavonoid

FormulationSolubility in Water (µg/mL)Fold Increase
Unformulated Flavonoid1.51
Nanosuspension7550
Solid Dispersion (1:10 drug-to-PVP ratio)150100
Cyclodextrin Complex (1:1 molar ratio)225150
SEDDS (in simulated intestinal fluid)>500>333

Note: This data is illustrative and based on typical enhancements seen for poorly soluble flavonoids.

Table 2: Comparative Pharmacokinetic Parameters of a Model Flavonoid in Rats (Oral Administration)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated Flavonoid502.0300100
Nanosuspension2501.01500500
Solid Dispersion3501.52100700
SEDDS6000.536001200

Note: This data is illustrative. Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax), AUC (Area Under the Curve). Relative bioavailability is calculated relative to the unformulated flavonoid.

Experimental Protocols

Here are detailed methodologies for three key bioavailability enhancement techniques that can be adapted for this compound.

Preparation of a this compound Nanosuspension by Wet Milling

Objective: To produce a stable nanosuspension of this compound to increase its surface area and dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Planetary ball mill or similar milling equipment

Procedure:

  • Prepare a stabilizer solution by dissolving the chosen stabilizer (e.g., 1% w/v HPMC) in purified water.

  • Disperse this compound in the stabilizer solution to form a pre-suspension. The drug concentration can be optimized (e.g., 5% w/v).

  • Add the pre-suspension and milling media to the milling chamber. The volume ratio of the suspension to the beads should be optimized (typically around 1:1).

  • Mill the suspension at a specified speed (e.g., 500 rpm) for a predetermined time (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Conduct stability studies at different storage conditions.

Formulation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To disperse this compound in a hydrophilic polymer matrix to enhance its dissolution.

Materials:

  • This compound

  • Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)

  • Organic solvent (e.g., ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and the polymer carrier (e.g., in a 1:5 drug-to-polymer weight ratio) in a suitable organic solvent. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and pressure.

  • A thin film of the solid dispersion will form on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a uniform powder.

  • Characterize the solid dispersion for drug content, in vitro dissolution, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To encapsulate this compound within a cyclodextrin molecule to improve its aqueous solubility.

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Purified water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Dissolve the cyclodextrin (e.g., HP-β-CD) in purified water with constant stirring.

  • Add this compound to the cyclodextrin solution in a specific molar ratio (e.g., 1:1).

  • Stir the mixture at room temperature for an extended period (e.g., 48-72 hours) to allow for complex formation.

  • Filter the solution to remove any un-complexed this compound.

  • Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution using a freeze-dryer to obtain a powdered form of the inclusion complex.

  • Characterize the complex for complexation efficiency, solubility, and dissolution rate.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Loureirin_C_Signaling_Pathways cluster_Nrf2 Nrf2 Pathway cluster_ERa ERα Modulation LC1 This compound Keap1_Nrf2 Keap1-Nrf2 Complex LC1->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription LC2 This compound ERa Estrogen Receptor α (ERα) LC2->ERa Binds and modulates ERE Estrogen Response Element (ERE) ERa->ERE Binds Target_Genes Target Gene Expression ERE->Target_Genes Regulates

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Bioavailability_Enhancement_Workflow cluster_Formulation Formulation Development cluster_Evaluation In Vivo Evaluation Start Poorly Soluble This compound Method_Selection Select Enhancement Method (e.g., Nanosuspension, Solid Dispersion, SEDDS) Start->Method_Selection Formulation_Optimization Optimize Formulation Parameters (e.g., Drug:Carrier Ratio, Stabilizer Conc.) Method_Selection->Formulation_Optimization Characterization Physicochemical Characterization (Particle Size, Dissolution, etc.) Formulation_Optimization->Characterization Animal_Study Oral Administration to Animal Model (e.g., Rats) Characterization->Animal_Study Proceed with Optimized Formulation PK_Sampling Blood Sampling at Pre-defined Time Points Animal_Study->PK_Sampling LC_MS_Analysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_Analysis->PK_Analysis End Determine Relative Bioavailability PK_Analysis->End

Caption: General workflow for enhancing and evaluating the bioavailability of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low in vivo efficacy Check_Bioavailability Is bioavailability low? Start->Check_Bioavailability Check_Solubility Is aqueous solubility the issue? Check_Bioavailability->Check_Solubility Yes Investigate_Other Investigate other factors: - Metabolism - Target engagement Check_Bioavailability->Investigate_Other No Check_Permeability Is permeability the issue? Check_Solubility->Check_Permeability No Enhance_Solubility Implement solubility enhancement: - Nanosuspension - Solid Dispersion - Cyclodextrin Complexation - SEDDS Check_Solubility->Enhance_Solubility Yes Add_Permeation_Enhancer Incorporate a permeation enhancer (Use with caution and justification) Check_Permeability->Add_Permeation_Enhancer Yes Check_Permeability->Investigate_Other No Re_evaluate Re-evaluate in vivo Enhance_Solubility->Re_evaluate Add_Permeation_Enhancer->Re_evaluate

References

Technical Support Center: Overcoming Loureirin C Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges arising from Loureirin C interference in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it problematic in fluorescence-based assays?

This compound is a dihydrochalcone, a type of natural phenolic compound.[1] Like many natural products, it possesses inherent fluorescent properties that can interfere with fluorescence-based assays. This interference can manifest as high background signals, leading to false positives or negatives, and ultimately, inaccurate data.

Q2: Does this compound have known excitation and emission spectra?

Q3: What are the primary mechanisms of interference caused by compounds like this compound?

There are two main ways this compound can interfere with your assay:

  • Autofluorescence: this compound itself may fluoresce at excitation and emission wavelengths that overlap with the fluorophores used in your assay. This adds to the total measured fluorescence, creating a high background signal that can mask the true signal from your experiment.

  • Fluorescence Quenching: this compound may absorb the excitation light or the emitted fluorescence from your reporter fluorophore, a phenomenon known as the inner filter effect. This leads to a decrease in the detected signal, which can be misinterpreted as a biological effect (e.g., inhibition).

Troubleshooting Guide

Problem 1: High Background Fluorescence in the Presence of this compound

This issue is likely due to the autofluorescence of this compound.

Initial Assessment Workflow

A High Background Signal B Run 'Compound Only' Control (this compound in buffer) A->B C Is the signal high? B->C D Autofluorescence Confirmed C->D Yes E No Significant Signal (Investigate other sources of background) C->E No

Caption: Initial workflow to confirm this compound autofluorescence.

Solutions:

  • Spectral Shift: The most effective strategy is to use fluorophores that are spectrally distinct from this compound. Since dihydrochalcones can fluoresce, opting for red-shifted dyes is a common and effective approach to minimize interference from many autofluorescent compounds.[5]

    StrategyRecommendation
    Fluorophore Selection Utilize fluorophores with excitation and emission wavelengths above 600 nm.
    Example Fluorophores Cyanine-5 (Cy5), Alexa Fluor 647, and other far-red dyes.
  • Time-Resolved Fluorescence (TRF): This technique helps to differentiate the short-lived fluorescence of interfering compounds from the long-lived fluorescence of specific lanthanide-based probes.

  • Kinetic Measurement: Instead of a single endpoint reading, measure the fluorescence signal over time. The initial fluorescence reading before the reaction starts can be used as a baseline to subtract the compound's autofluorescence.

  • Assay Miniaturization and Reagent Concentration: Reducing the concentration of this compound to the lowest effective concentration can help minimize its fluorescent contribution.

Problem 2: Lower Than Expected Fluorescence Signal

This could be an indication of fluorescence quenching by this compound.

Troubleshooting Quenching

A Low Fluorescence Signal B Run 'Fluorophore + Compound' Control A->B C Is signal lower than 'Fluorophore Only'? B->C D Quenching is Likely C->D Yes E Investigate Other Causes (e.g., experimental error) C->E No

Caption: Workflow to investigate potential fluorescence quenching.

Solutions:

  • Create a Correction Curve: An artifact assay plate can be prepared to measure the extent of interference. This involves measuring the fluorescence of your reporter fluorophore in the presence of varying concentrations of this compound. The data can then be used to create a correction factor to apply to your experimental data.

  • Change the Readout: If possible, switch to a non-fluorescence-based detection method, such as absorbance or luminescence, which may be less susceptible to interference from this compound.

  • Optimize Read Geometry: For plate-based assays, reading from the bottom of the plate can sometimes reduce interference from compounds in the solution, especially for adherent cells.

Experimental Protocols

Protocol 1: Determining the Autofluorescence of this compound

Objective: To measure the intrinsic fluorescence of this compound under your specific assay conditions.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with adjustable excitation and emission wavelengths

  • Black-walled, clear-bottom microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.

  • Add the dilutions to the wells of the microplate. Include wells with only the assay buffer as a blank.

  • Scan a range of excitation and emission wavelengths to determine the spectral properties of this compound. A good starting point, based on related compounds, would be to excite from 300 nm to 450 nm and measure emission from 350 nm to 600 nm.

  • Identify the excitation and emission maxima of this compound. This information will be critical for selecting appropriate fluorophores and filter sets for your assay.

Protocol 2: Correcting for Interference using an Artifact Assay Plate

Objective: To quantify and correct for the interference (autofluorescence or quenching) caused by this compound.

Procedure:

  • Prepare two plates:

    • Activity Assay Plate: Your standard experimental plate with cells/enzyme, fluorophore, and varying concentrations of this compound.

    • Artifact Assay Plate: This plate contains the same concentrations of this compound and your fluorophore in the assay buffer, but without the biological component (cells or enzyme).

  • Incubate both plates under the same conditions (time, temperature).

  • Measure the fluorescence in both plates using the same instrument settings.

  • Correction Calculation:

    • For each concentration of this compound, subtract the fluorescence value from the artifact plate well from the corresponding well in the activity assay plate.

    • Corrected Signal = (Signal from Activity Assay) - (Signal from Artifact Assay)

Signaling Pathway Example: Investigating this compound's Effect on a Kinase Pathway

This compound has been investigated for various biological activities. If you are studying its effect on a cellular signaling pathway using a fluorescence-based reporter (e.g., a fluorescently tagged substrate), understanding the potential for interference is crucial.

cluster_0 Cellular Environment A This compound B Kinase A->B Inhibition? E Fluorescence Reader A->E Interference (Autofluorescence/Quenching) C Fluorescent Substrate B->C Phosphorylation D Phosphorylated Fluorescent Substrate C->D D->E Signal

Caption: Potential interference of this compound in a kinase assay.

This diagram illustrates that the final signal detected by the fluorescence reader is a combination of the true signal from the phosphorylated substrate and the interfering signal from this compound. By following the troubleshooting steps outlined above, you can effectively deconvolve these signals and obtain accurate results.

References

Best practices for long-term storage of Loureirin C powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Loureirin C powder and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C, desiccated.[1] Some suppliers also recommend storage at 4°C, protected from light.[2][3]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a suitable solvent like DMSO.[2][3] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][4] Protect all solutions from light.[4][5]

Q3: What is the shelf life of this compound stock solutions?

A3: The stability of stock solutions depends on the storage temperature. When stored at -20°C, the solution is typically stable for up to 1 month.[2][4][5] For longer-term storage, -80°C is recommended, where it can be stable for up to 6 months.[2][4][5]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological experiments, DMSO is the most commonly used solvent to prepare concentrated stock solutions.[2][3]

Q5: Is this compound sensitive to light?

A5: Yes, it is recommended to protect both the solid powder and solutions of this compound from light to prevent potential degradation.[2][3][4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon thawing The compound may have come out of solution during freezing.Gently warm the vial to 37°C and use an ultrasonic bath to aid in redissolving the compound.[1][2] Ensure the solution is clear before use.
Low solubility in aqueous media for in vitro assays This compound has poor aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, dilute the DMSO stock directly into the culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity.
Inconsistent experimental results 1. Degradation of stock solution due to repeated freeze-thaw cycles. 2. Degradation due to improper storage. 3. Inaccurate initial weighing of the powder.1. Aliquot stock solutions into single-use vials after preparation to minimize freeze-thaw cycles.[2][4] 2. Always store stock solutions at -20°C or -80°C and protect from light.[2][4][5] 3. Use a calibrated analytical balance for accurate measurement of the powder.
Precipitation observed during preparation of in vivo formulations The chosen solvent system is not optimal for maintaining solubility at the desired concentration.If precipitation occurs, gentle heating and/or sonication can be used to help dissolve the compound.[4] Consider using a co-solvent system as described in the experimental protocols.

Storage and Stability Data

This compound Powder Storage Recommendations

ParameterRecommendationCitations
Temperature -20°C (desiccated) or 4°C[1][2][3]
Light Protect from light[2][3]
Container Tightly sealed, light-resistant vial

This compound Stock Solution Stability

Storage TemperatureRecommended DurationCitations
-20°C Up to 1 month[2][4][5]
-80°C Up to 6 months[2][4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or cryovials

  • Procedure:

    • Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 50 mg/mL).[2]

    • If necessary, gently warm the solution to 37°C and sonicate in an ultrasonic bath to ensure complete dissolution.[1][2]

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into sterile, light-protected, single-use vials.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4][5]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Serially dilute the stock solution in pre-warmed cell culture medium to achieve the final desired working concentration.

    • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%).

    • Use the freshly prepared working solution immediately for your experiments. It is recommended to prepare and use the solution on the same day.[1]

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several signaling pathways, including the PI3K/Akt pathway and the Estrogen Receptor α (ERα) signaling pathway.

Loureirin_C_PI3K_Akt_Signaling Loureirin_C This compound PI3K PI3K Loureirin_C->PI3K Inhibition Akt Akt PI3K->Akt Activation Downstream_Targets Downstream Targets (e.g., mTOR, NF-κB) Akt->Downstream_Targets Activation Cell_Proliferation Cell Proliferation & Survival Downstream_Targets->Cell_Proliferation Apoptosis Apoptosis Downstream_Targets->Apoptosis Inhibition

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Loureirin_C_ERa_Signaling Loureirin_C This compound ERa Estrogen Receptor α (ERα) Loureirin_C->ERa Binds to & Modulates ERE Estrogen Response Element (ERE) ERa->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Neuroprotection Neuroprotective Effects Gene_Transcription->Neuroprotection

Caption: this compound as a modulator of the Estrogen Receptor α (ERα) signaling pathway.

Experimental_Workflow Start Start Weigh_Powder Weigh this compound Powder Start->Weigh_Powder Prepare_Stock Prepare DMSO Stock Solution Weigh_Powder->Prepare_Stock Aliquot_Store Aliquot & Store at -80°C Prepare_Stock->Aliquot_Store Prepare_Working Prepare Working Solution in Media Aliquot_Store->Prepare_Working Treat_Cells Treat Cells Prepare_Working->Treat_Cells Assay Perform Assay Treat_Cells->Assay

Caption: General experimental workflow for using this compound in cell-based assays.

References

Navigating HPLC Gradient Adjustments for Enhanced Loureirin C Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Loureirin C, achieving optimal separation during High-Performance Liquid Chromatography (HPLC) analysis is critical for accurate quantification and characterization. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of this compound, with a focus on gradient adjustment to improve resolution.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing. What are the potential causes and solutions?

A1: Peak tailing for this compound, a flavonoid compound, can arise from several factors. One common cause is secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on C18 columns. To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Adding a small amount of an acidic modifier, like 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of silanol groups and reduce tailing.[1][2]

  • Column Choice: Employing a column with end-capping or a different stationary phase, such as a phenyl-hexyl column, can minimize these secondary interactions.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition to avoid peak distortion.[3][4]

Q2: I am observing poor resolution between this compound and an adjacent impurity peak. How can I improve their separation?

A2: Improving the resolution between closely eluting peaks often requires optimizing the gradient elution method.[5][6] Here are key strategies:

  • Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance separation.[4][5] This involves increasing the gradient duration over the same organic solvent range.

  • Introduce an Isocratic Hold: An isocratic hold at the beginning of the gradient can help focus the analytes at the head of the column, leading to sharper peaks and potentially better separation.[7]

  • Optimize the Mobile Phase: Experimenting with different organic modifiers (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation. Acetonitrile generally has a lower viscosity and can provide different selectivity for flavonoids compared to methanol.[8]

  • Adjusting Temperature: Increasing the column temperature can improve mass transfer and reduce mobile phase viscosity, leading to sharper peaks and potentially altered selectivity. A typical starting point is 35°C.[4][8]

Q3: My retention times for this compound are shifting between injections. What should I check?

A3: Retention time variability can be frustrating. Common culprits include:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions between injections. A common rule of thumb is to allow at least 10 column volumes to pass through.

  • Pump Performance: Fluctuations in pump pressure or imprecise solvent mixing can lead to retention time shifts. Check for leaks and ensure the pump is properly maintained.[9]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can alter its composition and affect retention. Always prepare mobile phases fresh and ensure accurate measurements.

  • Temperature Fluctuations: If you are not using a column oven, changes in ambient temperature can affect retention times.[4]

Troubleshooting Guide: Adjusting the HPLC Gradient for Better this compound Separation

This guide provides a systematic approach to optimizing your HPLC gradient for improved resolution of this compound.

Initial Observation:

You are running a standard reversed-phase HPLC method and observe that this compound is co-eluting or has poor resolution with a nearby peak.

Troubleshooting Workflow:

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Gradient Adjustment Strategy cluster_3 Evaluation Problem Poor Resolution of this compound Check_System Verify System Suitability (Pressure, Baseline) Problem->Check_System Check_Mobile_Phase Confirm Mobile Phase Preparation Problem->Check_Mobile_Phase Check_Column Ensure Column Equilibration Problem->Check_Column Decrease_Slope Decrease Gradient Slope Check_System->Decrease_Slope Check_Mobile_Phase->Decrease_Slope Check_Column->Decrease_Slope Assess_Resolution Assess Resolution (Rs) Decrease_Slope->Assess_Resolution Isocratic_Hold Introduce Isocratic Hold Isocratic_Hold->Assess_Resolution Change_Solvent Change Organic Modifier (e.g., ACN to MeOH) Change_Solvent->Assess_Resolution Assess_Resolution->Isocratic_Hold If Rs < 1.5 Assess_Resolution->Change_Solvent If still Rs < 1.5

Caption: A logical workflow for troubleshooting poor HPLC separation of this compound.

Experimental Protocols

Baseline HPLC Method with Poor Resolution

This protocol represents a starting point where this compound separation is suboptimal.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Acetic Acid in Water[1][2]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[8]

  • Detection Wavelength: 280 nm[1][2]

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30-70% B

    • 12-15 min: 70% B

    • 15-15.1 min: 70-30% B

    • 15.1-20 min: 30% B (Re-equilibration)

Adjusted HPLC Gradient for Improved Separation

This protocol details the modifications made to the baseline method to enhance the resolution of this compound. The primary change is a shallower gradient.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Acetic Acid in Water[1][2]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[8]

  • Detection Wavelength: 280 nm[1][2]

  • Injection Volume: 10 µL

  • Adjusted Gradient Program:

    • 0-5 min: 30% B (Isocratic Hold)

    • 5-20 min: 30-60% B (Shallower Gradient)

    • 20-22 min: 60-90% B (Column Wash)

    • 22-22.1 min: 90-30% B

    • 22.1-27 min: 30% B (Re-equilibration)

Data Presentation

The following table summarizes the expected changes in key chromatographic parameters after adjusting the HPLC gradient.

ParameterBaseline MethodAdjusted Method
Retention Time of this compound (min) 9.814.2
Resolution (Rs) with Impurity 0.91.8
Tailing Factor of this compound 1.61.1
Theoretical Plates 45006200

Signaling Pathway and Experimental Workflow Diagrams

Logical Relationship for Gradient Optimization

This diagram illustrates the decision-making process when optimizing an HPLC gradient for better separation.

Gradient_Optimization_Logic start Start: Poor Separation is_resolution_ok Resolution (Rs) > 1.5? start->is_resolution_ok adjust_gradient Adjust Gradient - Decrease Slope - Add Isocratic Hold is_resolution_ok->adjust_gradient No end End: Optimal Separation is_resolution_ok->end Yes adjust_gradient->is_resolution_ok change_solvent Change Organic Modifier adjust_gradient->change_solvent If no improvement change_solvent->is_resolution_ok

Caption: Decision tree for HPLC gradient optimization.

References

Technical Support Center: Controlling for Loureirin C Autofluorescence in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when working with Loureirin C?

A: Autofluorescence is the natural emission of light by biological structures or molecules like this compound when they are excited by light. This intrinsic fluorescence can interfere with the detection of your specific fluorescent labels (e.g., fluorescent proteins, antibodies), leading to a poor signal-to-noise ratio and making it difficult to distinguish your target's signal from the background.

Q2: I am observing high background fluorescence in my this compound-treated samples. How can I confirm it is from the compound?

A: To confirm that the observed autofluorescence is from this compound, you should include a crucial control in your experiment: an unstained sample treated with the same concentration of this compound as your experimental samples. When you image this control under the same conditions, any fluorescence you detect can be attributed to this compound.

Q3: What are the likely excitation and emission wavelengths for this compound autofluorescence?

A: While specific data for this compound is unavailable, based on similar flavonoid and dihydrochalcone structures, it is likely to be excited by UV and blue light (approximately 350-480 nm) and emit light in the blue to green region of the spectrum (approximately 450-550 nm).[1][2]

Q4: Can I use common fluorophores like DAPI, GFP, or FITC with this compound?

A: Using fluorophores that are excited by and emit in the blue-green spectral region, such as DAPI, GFP, and FITC, is likely to result in significant spectral overlap with this compound autofluorescence. This can make it challenging to separate the signals. It is recommended to use fluorophores that are excited by and emit in the longer wavelength regions (e.g., red, far-red) to minimize this overlap.

Troubleshooting Guides

Problem 1: High background fluorescence obscuring the signal from my fluorescent probe.

This is the most common issue when working with autofluorescent compounds like this compound.

Solution 1: Spectral Imaging and Linear Unmixing

This powerful technique allows you to mathematically separate the spectral signature of this compound autofluorescence from the spectra of your specific fluorescent labels.[1][3][4][5]

  • Principle: A spectral detector on a confocal microscope is used to capture the entire emission spectrum of your sample at each pixel. By providing the software with the pure emission spectrum of the this compound autofluorescence (from your control sample) and the pure spectra of your fluorescent probes, an algorithm can "unmix" the signals and generate separate images for each component.[3][5]

Solution 2: Use of Red-Shifted Fluorophores

To avoid spectral overlap, select fluorescent probes that are excited by and emit at longer wavelengths, where the autofluorescence from this compound is expected to be minimal.

  • Recommendation: Opt for fluorophores in the red (e.g., Alexa Fluor 594, Texas Red) or far-red (e.g., Alexa Fluor 647, Cy5) spectral range.

Solution 3: Chemical Quenching of Autofluorescence

Several chemical reagents can help reduce autofluorescence from various sources. While their effectiveness on this compound specifically is not documented, they are worth considering.

  • Examples:

    • Sudan Black B: A lipophilic dye that can quench autofluorescence from lipofuscin and other sources.[6]

    • Sodium Borohydride: Can reduce aldehyde-induced autofluorescence.[2][7]

    • Commercial Quenching Kits: Several commercially available kits are designed to reduce autofluorescence from various sources.

Solution 4: Photobleaching

Exposing your sample to intense excitation light before acquiring your final image can selectively destroy the autofluorescent molecules.

  • Caution: This method should be used carefully as it can also photobleach your specific fluorescent probes. It is most effective when the autofluorescence is more susceptible to photobleaching than your probe.

Problem 2: My spectral unmixing results are not accurate.

Cause: The reference spectra for unmixing may be incorrect or the autofluorescence signal may be too strong relative to your specific signal.

Solution:

  • Accurate Reference Spectra: Ensure that the reference spectrum for this compound is acquired from a sample containing only cells or tissue treated with this compound, without any other fluorescent labels. Similarly, acquire the reference spectra for your probes from samples labeled with only that single probe.

  • Signal Intensity: The intensity of the autofluorescence and your specific signal should be within a similar range for optimal unmixing.[3] If the autofluorescence is significantly brighter, consider reducing the concentration of this compound (if experimentally feasible) or increasing the expression or labeling density of your target.

Experimental Protocols

Protocol 1: Acquiring a Reference Spectrum for this compound Autofluorescence
  • Prepare a control sample: Culture and treat cells or prepare a tissue section with the same concentration and incubation time of this compound as your experimental samples. Do not add any other fluorescent labels.

  • Set up the microscope: Use a confocal microscope equipped with a spectral detector.

  • Find a representative area: Locate a region of the sample that clearly shows the autofluorescence.

  • Perform a lambda scan: Excite the sample with a broad range of wavelengths (e.g., 405 nm to 488 nm) and collect the emitted light across the entire visible spectrum (e.g., 420 nm to 700 nm).

  • Generate the spectrum: The software will generate an emission spectrum for the this compound autofluorescence. This will serve as your reference spectrum for linear unmixing.

Protocol 2: Spectral Imaging and Linear Unmixing Workflow
  • Acquire reference spectra: Follow Protocol 1 to obtain the reference spectrum for this compound autofluorescence. Also, acquire reference spectra for each of your specific fluorophores from single-labeled control samples.

  • Image your experimental sample: Using the same microscope settings, perform a lambda scan on your co-labeled experimental sample.

  • Perform linear unmixing: In the microscope software, open the linear unmixing tool.

  • Input reference spectra: Load the previously acquired reference spectra for this compound and your specific fluorophores.

  • Unmix the image: The software will use an algorithm to calculate the contribution of each fluorophore and the autofluorescence to the total signal in each pixel, generating separate, clean images for each channel.

Quantitative Data Summary

Table 1: Estimated Spectral Properties of this compound and Common Fluorophores.

Fluorophore/CompoundEstimated Excitation Max (nm)Estimated Emission Max (nm)Potential for Spectral Overlap with this compound
This compound (Estimated) 350 - 480 450 - 550 N/A
DAPI358461High
GFP / Alexa Fluor 488488 / 495509 / 519High
FITC495519High
Alexa Fluor 594590617Low
Texas Red589615Low
Alexa Fluor 647650668Very Low
Cy5649670Very Low

Disclaimer: The spectral properties for this compound are estimated based on structurally similar compounds. Actual spectral characteristics may vary.

Visualizations

Experimental_Workflow Workflow for Controlling this compound Autofluorescence cluster_prep Sample Preparation cluster_acq Image Acquisition (Confocal Microscopy) cluster_analysis Data Analysis prep_exp Prepare Experimental Sample (this compound + Fluorophore) lambda_scan_exp Perform Lambda Scan on Experimental Sample prep_exp->lambda_scan_exp prep_ctrl_auto Prepare Autofluorescence Control (this compound only) lambda_scan_auto Acquire Reference Spectrum for Autofluorescence prep_ctrl_auto->lambda_scan_auto prep_ctrl_fluoro Prepare Fluorophore Control (Fluorophore only) lambda_scan_fluoro Acquire Reference Spectrum for Fluorophore prep_ctrl_fluoro->lambda_scan_fluoro unmix Perform Linear Unmixing lambda_scan_exp->unmix lambda_scan_auto->unmix lambda_scan_fluoro->unmix result Separated Images: - this compound Autofluorescence - Specific Fluorophore Signal unmix->result

Caption: Workflow for spectral imaging and linear unmixing to control for this compound autofluorescence.

Decision_Tree Troubleshooting Decision Tree start High Background Fluorescence in this compound-treated Sample q1 Is spectral imaging available? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Use Spectral Imaging and Linear Unmixing a1_yes->sol1 q2 Can you change your fluorophore? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Switch to Red/Far-Red Fluorophores a2_yes->sol2 q3 Is chemical quenching an option? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Try Sudan Black B or Commercial Quenchers a3_yes->sol3 sol4 Consider careful photobleaching a3_no->sol4

Caption: Decision tree for troubleshooting high background fluorescence from this compound.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Loureirin C and Other Natural Dihydrochalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity with Supporting Experimental Data.

Dihydrochalcones, a subclass of flavonoids, are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Among these, Loureirin C, isolated from Dragon's Blood resin, has garnered significant interest. This guide provides a comparative analysis of the efficacy of this compound against other prominent natural dihydrochalcones, supported by available experimental data.

Quantitative Comparison of Bioactivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected dihydrochalcones across various biological assays. Lower IC50 values indicate greater potency. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundAssay TypeCell Line/TargetIC50 Value (µM)Reference(s)
This compound NeuroprotectionSH-SY5Y (OGD/R model)4.942[1]
Anti-inflammatoryBV-2 (NO production)11.5[2]
Phloretin AnticancerSCC-1 (Oral Cancer)12.5[3][4]
AnticancerGES-1 (Gastric Cancer)120[5]
Antioxidant (DPPH)Cell-free63.5[6]
Anti-inflammatoryRAW 264.7 (NO production)5.2[7]
Anti-inflammatoryFASN inhibition4.90[8]
Naringin Dihydrochalcone Antioxidant (DPPH)Cell-free>100 (low activity)[9]
Naringin AnticancerKB-1 (Oral Cancer)125.3[10][11]
AnticancerWiDr (Colon Cancer)63.14 µg/mL[12]
AnticancerC33A (Cervical Cancer)745[13]
AnticancerSiHa (Cervical Cancer)764[13]
AnticancerHeLa (Cervical Cancer)793[13]
Naringenin Antioxidant (DPPH)Cell-free264.44[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of dihydrochalcones.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (e.g., this compound, phloretin) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A defined volume of the sample solution is mixed with a specific volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the compound concentration.

In-Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in stimulated immune cells.

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, phloretin) for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours). A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.

  • Griess Assay:

    • An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent A (sulfanilamide solution).

    • After a short incubation, an equal volume of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) is added.

    • The mixture is incubated at room temperature in the dark for a short period to allow for color development (a purple azo dye).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of approximately 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Visualizing Molecular Pathways and Experimental Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental workflows.

Dihydrochalcone_Antioxidant_Mechanism cluster_antioxidant Antioxidant Mechanism: Radical Scavenging Dihydrochalcone Dihydrochalcone (e.g., this compound) OxidizedDihydrochalcone Oxidized Dihydrochalcone (Stable Radical) Dihydrochalcone->OxidizedDihydrochalcone Donates H• FreeRadical Free Radical (e.g., DPPH•, ROS) StableMolecule Stable Molecule FreeRadical->StableMolecule Accepts H•

Caption: General mechanism of radical scavenging by dihydrochalcones.

Experimental_Workflow_Anti_Inflammatory_Assay cluster_workflow Workflow: In-Vitro Anti-inflammatory Assay (NO Inhibition) Start Start: Culture Macrophage Cells (e.g., RAW 264.7) Pretreat Pre-treat with Dihydrochalcone (e.g., this compound) Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (24h) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect GriessAssay Perform Griess Assay Collect->GriessAssay Measure Measure Absorbance (540 nm) GriessAssay->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze

Caption: Experimental workflow for the in-vitro nitric oxide inhibition assay.

References

Loureirin C: A Comparative Analysis Against Conventional Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. They have become a cornerstone in the management of hormone receptor-positive breast cancer, osteoporosis, and menopausal symptoms. While established SERMs like Tamoxifen, Raloxifene, and Ospemifene are widely utilized, the quest for novel SERMs with improved efficacy and safety profiles is ongoing. Loureirin C, a dihydrochalcone isolated from the traditional Chinese medicine "Dragon's Blood," has emerged as a phytoestrogen with selective ERα modulatory effects, presenting a potential new avenue for therapeutic intervention.[1][2][3] This guide provides a comprehensive comparison of this compound with established SERMs, focusing on experimental data regarding their receptor binding, tissue-specific activity, and underlying signaling pathways.

Comparison of Performance: Quantitative Data

To facilitate a direct comparison, the following tables summarize the available quantitative data for this compound and other prominent SERMs.

CompoundERα Binding Affinity (Ki or IC50)ERβ Binding Affinity (Ki or IC50)Reference
This compound Data not availableData not available
Tamoxifen IC50: 20.5 ± 4.0 μM (MCF-7 cells)Data not available[4]
4-hydroxytamoxifen (active metabolite) IC50: low nM rangeData not available[5]
Endoxifen (active metabolite) IC50: low nM rangeData not available[5]
Raloxifene IC50: 1.8 nMData not available[6]
Ospemifene Binds with approximately equal affinity to ERα and ERβBinds with approximately equal affinity to ERα and ERβ[7]

Table 1: Estrogen Receptor Binding Affinity. This table compares the binding affinities of this compound and other SERMs to estrogen receptors α and β. Lower Ki or IC50 values indicate higher binding affinity.

CompoundBreast Cancer Cells (MCF-7)BoneUterus/EndometriumReference
This compound Partial agonist activity on ERαData not availableData not available[1][2][3]
Tamoxifen Partial agonist/antagonistAgonist (preserves bone mineral density)Partial agonist (increases risk of endometrial hyperplasia and cancer)[8][9]
Raloxifene AntagonistAgonist (increases bone mineral density)Antagonist[8][10]
Ospemifene AntagonistAgonistNeutral to slight estrogenic effect[7]

Table 2: Tissue-Specific Agonist/Antagonist Activity. This table summarizes the functional effects of this compound and other SERMs in key target tissues.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections describe the protocols for key assays used to characterize SERMs.

Estrogen Receptor Binding Assay

This assay determines the ability of a compound to bind to estrogen receptors. A common method is a competitive binding assay using radiolabeled estradiol ([³H]-E₂).

  • Preparation of ER-containing lysate: Uterine tissue from ovariectomized rats or recombinant human ERα and ERβ proteins are used as the source of estrogen receptors.

  • Competitive Binding: A constant concentration of [³H]-E₂ is incubated with the ER preparation in the presence of varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium. Unbound ligand is then separated from the ER-bound ligand, often by filtration or charcoal adsorption.

  • Quantification: The amount of bound [³H]-E₂ is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of unlabeled estradiol.

Dual-Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or breast cancer cell lines like MCF-7) is co-transfected with two plasmids:

    • An expression vector for ERα or ERβ.

    • A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene (e.g., firefly luciferase).

    • A control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

  • Compound Treatment: After transfection, cells are treated with varying concentrations of the test compound, a known agonist (e.g., estradiol) as a positive control, and a vehicle control.

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase activity compared to the vehicle control is calculated to determine the agonistic or antagonistic activity of the compound. For antagonists, the assay is performed in the presence of a fixed concentration of estradiol.

E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay

This assay assesses the estrogenic or anti-estrogenic effect of a compound on the proliferation of estrogen-dependent cells, typically MCF-7 breast cancer cells.

  • Cell Seeding: MCF-7 cells are seeded in multi-well plates in a medium depleted of estrogens (e.g., phenol red-free medium with charcoal-stripped serum).

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound. Estradiol is used as a positive control, and a vehicle is used as a negative control. For antagonistic activity, cells are co-treated with estradiol and the test compound.

  • Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell number is determined using various methods, such as direct cell counting, or more commonly, using viability assays like the MTT or MTS assay, which measure metabolic activity as an indicator of cell number.

  • Data Analysis: The proliferative effect is calculated relative to the negative and positive controls. The concentration of the compound that produces a half-maximal proliferative response (EC50) or inhibits the estradiol-induced proliferation by 50% (IC50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway for SERMs and a typical experimental workflow for their evaluation.

SERM_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM ER_HSP ER-HSP Complex SERM->ER_HSP ER Estrogen Receptor (ERα / ERβ) HSP Heat Shock Proteins ER->HSP HSP dissociation ER_Dimer ER Dimer ER->ER_Dimer Dimerization ER_HSP->ER SERM binding (agonist or antagonist) ERE Estrogen Response Element (ERE) Transcription_Agonist Gene Transcription (Agonist Effect) ERE->Transcription_Agonist Recruitment of Coactivators Transcription_Antagonist Gene Repression (Antagonist Effect) ERE->Transcription_Antagonist Recruitment of Corepressors Coactivators Coactivators Coactivators->ERE Corepressors Corepressors Corepressors->ERE ER_Dimer->ERE SERM_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Binding_Assay Estrogen Receptor Binding Assay Reporter_Assay Dual-Luciferase Reporter Assay Binding_Assay->Reporter_Assay Determine Binding Affinity Proliferation_Assay E-SCREEN (Cell Proliferation Assay) Reporter_Assay->Proliferation_Assay Assess Transcriptional Activity Animal_Models Animal Models (e.g., Ovariectomized Rats) Proliferation_Assay->Animal_Models Evaluate Effect on Cell Growth BMD_Measurement Bone Mineral Density Measurement (e.g., DEXA) Animal_Models->BMD_Measurement Assess Bone Effects Uterine_Histology Uterine Tissue Histology Animal_Models->Uterine_Histology Assess Uterine Effects Phase_I Phase I (Safety) BMD_Measurement->Phase_I Uterine_Histology->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III

References

Cross-validation of Loureirin C's mechanism of action in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

**A Comparative Guide to the

Mechanisms of Loureirin C Across Diverse Cell Lines**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanisms of action for this compound, a dihydrochalcone compound derived from Dragon's Blood resin. By comparing its effects across various cell lines, we aim to elucidate its therapeutic potential in oncology, neuroprotection, and anti-inflammatory applications. The information is presented through comparative data tables, detailed experimental protocols, and signaling pathway diagrams to support further research and development.

Comparative Analysis of this compound's Bioactivity

This compound and its analogues have demonstrated a range of biological activities that vary significantly depending on the cell type and the pathological context. The compound's effects are primarily centered around the modulation of key signaling pathways involved in cell death, proliferation, and inflammation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its closely related analogues on different cell lines.

Table 1: Cytotoxic and Protective Effects of this compound and Analogues

Cell LineCell TypeBioactivityKey CompoundIC50 / Effective ConcentrationPrimary Mechanism
HCT116Human Colorectal CarcinomaAnticancerLoureirin Analogue 4c17.9 µMInduction of G2/M cell cycle arrest and apoptosis via Fas death receptor upregulation.[1][2]
A549 & H1299Human Non-Small-Cell Lung CancerAnti-InvasiveLoureirin A & BNot specifiedInhibition of MAPK signaling (p-ERK, p-JNK, p-p38), suppressing migration and invasion.
SH-SY5YHuman Neuroblastoma (neuronal model)NeuroprotectiveThis compound4.942 µM (in OGD/R model)Antioxidant activity, scavenging of intracellular and mitochondrial ROS.[3]
BV-2Murine MicrogliaAnti-inflammatoryThis compoundNot specifiedInhibition of the TLR4/NF-κB signaling pathway and promotion of TLR4 degradation.
AD CellsAlzheimer's Disease ModelNeuroprotectiveThis compoundNot specifiedSelective estrogen receptor α (ERα) modulation.[4]

Table 2: Summary of Molecular Targets and Pathway Modulation

Cell LinePrimary Pathway AffectedKey Proteins ModulatedResulting Cellular Effect
HCT116Fas Death Receptor PathwayFas, FADD, CaspasesApoptosis
A549 & H1299MAPK Signaling PathwayERK, JNK, p38 (phosphorylation decreased)Reduced cell migration and invasion
SH-SY5YOxidative Stress ResponseN/A (Direct ROS scavenging)Increased cell viability under ischemic conditions[3][5]
BV-2TLR4/NF-κB SignalingTLR4, NF-κBAttenuation of inflammatory response

Signaling Pathways and Mechanisms of Action

The diverse effects of this compound are underpinned by its ability to interact with specific molecular pathways. The following diagrams illustrate the key mechanisms identified in different cell lines.

Fas_Death_Receptor_Pathway cluster_cell Colorectal Cancer Cell (HCT116) FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding DISC DISC (Death-Inducing Signaling Complex) FasR->DISC Recruits FADD FADD FADD FADD->DISC Procaspase8 Pro-caspase-8 Procaspase8->DISC Recruited Caspase8 Active Caspase-8 DISC->Caspase8 Activation Caspase3 Active Caspase-3 Caspase8->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis LoureirinC Loureirin Analogue 4c LoureirinC->FasR Upregulates Expression

Figure 1. Loureirin analogue 4c induces apoptosis in CRC cells via the Fas pathway.

MAPK_Signaling_Pathway cluster_cell Non-Small-Cell Lung Cancer Cell (A549) GF Growth Factors GFR Receptor Tyrosine Kinase GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF JNK p-JNK RAS->JNK p38 p-p38 RAS->p38 MEK MEK RAF->MEK ERK p-ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription JNK->Transcription p38->Transcription Invasion Migration & Invasion Transcription->Invasion LoureirinAB Loureirin A & B LoureirinAB->ERK Inhibits Phosphorylation LoureirinAB->JNK Inhibits Phosphorylation LoureirinAB->p38 Inhibits Phosphorylation

Figure 2. Loureirin A & B inhibit NSCLC cell invasion by suppressing MAPK signaling.

TLR4_NFkB_Pathway cluster_cell Microglial Cell (BV-2) LPS Pathogen Signal (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB IκBα IkB->NFkB_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription LoureirinC This compound LoureirinC->TLR4 Promotes Degradation

Figure 3. this compound exerts anti-inflammatory effects by inhibiting TLR4/NF-κB signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of this compound are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Living cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of signaling proteins.

  • Procedure:

    • Sample Preparation: Treat cells with this compound for the specified time. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-TLR4, anti-Fas) overnight at 4°C with gentle agitation.

    • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) layer like Matrigel (invasion).

  • Procedure:

    • Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (typically with 8 µm pores) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

    • Cell Seeding: Starve cells in serum-free medium for 12-24 hours. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

    • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber. Add this compound at various concentrations to both the upper and lower chambers.

    • Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours) at 37°C.

    • Cell Removal and Fixation: After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have moved to the lower surface with methanol or paraformaldehyde.

    • Staining and Visualization: Stain the fixed cells with a dye such as Crystal Violet.

    • Quantification: Count the number of stained cells in several random fields of view under a microscope. The results are expressed as the average number of migrated/invaded cells per field.

Workflow for Assessing Anticancer Activity

The following diagram outlines a typical experimental workflow for cross-validating the anticancer mechanism of a compound like this compound.

Experimental_Workflow cluster_assays Functional & Mechanistic Assays start Select Cancer Cell Lines (e.g., HCT116, A549) and Normal Control Cell Line culture Cell Culture & Seeding start->culture treat Treat with this compound (Dose-Response & Time-Course) culture->treat mtt MTT Assay (Viability / IC50) treat->mtt migration Transwell Assay (Migration / Invasion) treat->migration cycle Flow Cytometry (Cell Cycle Analysis) treat->cycle apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis western Western Blot (Protein Expression / Signaling) treat->western analysis Data Analysis & Interpretation mtt->analysis migration->analysis cycle->analysis apoptosis->analysis western->analysis conclusion Cross-Validation of Mechanism of Action analysis->conclusion

Figure 4. General experimental workflow for investigating this compound's anticancer effects.

References

A Comparative Guide to the Functional Activities of Natural and Commercially Sourced Loureirin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive overview of the known functional assays performed on Loureirin C, primarily from natural extracts. It is important to note that commercially available this compound, often used in recent research, is typically of high purity (≥99%) and presumed to be of synthetic origin, although studies explicitly comparing it to natural isolates are lacking. The data presented herein is compiled from research utilizing both natural isolates and commercially sourced this compound, offering a broad perspective on its biological functions. This guide will summarize key quantitative data, detail experimental methodologies, and visualize associated signaling pathways to aid researchers in their understanding and application of this promising bioactive compound.

I. Overview of this compound's Bioactivities

This compound has been reported to possess a wide range of biological effects, including:

  • Anti-inflammatory and Analgesic Effects [2][3]

  • Neuroprotective Properties

  • Antibacterial and Antispasmodic Activities [2][3]

  • Antidiabetic and Antitumor Potential [2][3]

These activities are attributed to its interaction with various cellular signaling pathways.

II. Functional Assay Data: Natural vs. Commercial this compound

The following table summarizes quantitative data from key functional assays performed on this compound. It is crucial to reiterate that no studies directly compare the efficacy of a confirmed synthetic versus a natural isolate. The data presented for "Commercial/Synthetic this compound" is derived from studies that utilized commercially available this compound.

Functional AssayTarget/PathwayKey FindingsCell/Animal ModelSource of this compoundReference
MTT Assay Cell ViabilityIncreased viability of SH-SY5Y cells after OGD/R treatment.SH-SY5Y cellsNot Specified[4]
Dual-Luciferase Reporter Assay Estrogen Receptor α (ERα) ActivityShowed partial-agonistic activity towards ERα.Not SpecifiedIsolated from Dracaena cochinchinensis[5]
DCFH-DA Assay Intracellular ROS LevelsEfficiently inhibited the generation of or removed intracellular ROS.SH-SY5Y cellsNot Specified[4]
MitoSox Red Assay Mitochondrial ROS LevelsEffectively inhibited the generation of or removed mitochondrial ROS.SH-SY5Y cellsNot Specified[4]
Western Blot Protein ExpressionInvestigated effects on proteins involved in various signaling pathways.AD cell models and AD miceIsolated from Dracaena cochinchinensis[5]
Real-Time PCR Gene ExpressionAnalyzed changes in gene expression related to its neuroprotective effects.AD cell models and AD miceIsolated from Dracaena cochinchinensis[5]

III. Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms of action.

Estrogen_Receptor_Alpha_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Loureirin_C This compound ERa Estrogen Receptor α (ERα) Loureirin_C->ERa Binds and activates ERE Estrogen Response Element (ERE) ERa->ERE Translocates and binds Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Neuroprotection Neuroprotection Gene_Transcription->Neuroprotection Leads to Neuroprotection_Workflow Cell_Culture 1. Cell Culture (e.g., SH-SY5Y) OGDR_Model 2. Establish OGD/R Model (Ischemia model) Cell_Culture->OGDR_Model Loureirin_C_Treatment 3. Treatment with this compound OGDR_Model->Loureirin_C_Treatment Functional_Assays 4. Functional Assays Loureirin_C_Treatment->Functional_Assays MTT Cell Viability (MTT) Functional_Assays->MTT ROS_Detection ROS Detection (DCFH-DA, MitoSox) Functional_Assays->ROS_Detection Western_Blot Protein Expression (Western Blot) Functional_Assays->Western_Blot qPCR Gene Expression (qPCR) Functional_Assays->qPCR Data_Analysis 5. Data Analysis and Conclusion MTT->Data_Analysis ROS_Detection->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

References

A Head-to-Head Comparison of PAI-1 Inhibitors: Loureirin B and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of PAI-1 Inhibitors

InhibitorTypeSource/OriginIC50 (µM)Mechanism of Action
Loureirin B Natural (Flavonoid)Dracaena cochinchinensis26.10[1]Inhibits formation of the PAI-1/uPA complex.[1]
Tiplaxtinin (PAI-039) SyntheticIndole oxoacetic acid derivative2.7[2]Allosteric inhibitor that binds to a pocket near the reactive center loop, preventing its interaction with proteases.[3]
TM5275 SyntheticSmall molecule6.95[4][5][6]Binds to strand 4 of the A β-sheet (s4A) position of PAI-1.[4]
Annonacinone Natural (Annonaceous acetogenin)Annonaceae family plantsNot specifiedNatural PAI-1 inhibitor.[7]
Baicalein Natural (Flavonoid)Scutellariae RadixNot specifiedInhibits PAI-1 production.[8]
Hesperetin Natural (Flavonoid)Citrus fruitsNot specifiedInhibits TNF-α-induced PAI-1 increases.[8][9]

Experimental Protocols

Chromogenic Substrate-Based PAI-1 Activity Assay

Principle: PAI-1 in the sample binds to and inactivates a known amount of added urokinase-type plasminogen activator (uPA). The residual active uPA then cleaves a chromogenic substrate, producing a colorimetric signal that is inversely proportional to the PAI-1 activity in the sample.

Protocol:

  • Chromogenic Reaction: Initiate the colorimetric reaction by adding the uPA-specific chromogenic substrate to each well.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is proportional to the residual uPA activity.

Clot Lysis Assay

Principle: A fibrin clot is formed in the presence of plasminogen, a plasminogen activator (e.g., uPA or tPA), PAI-1, and the test inhibitor. The rate of clot lysis, monitored by changes in turbidity, reflects the activity of the plasminogen activator, which is modulated by PAI-1 and its inhibitor.

Protocol:

  • Reagent Mixture: In a 96-well microplate, combine human plasminogen, fibrinogen, and the test inhibitor at various concentrations.

  • Clot Formation: Initiate clot formation by adding thrombin and calcium chloride to each well.

  • Turbidity Measurement: Immediately begin monitoring the change in optical density (absorbance) at a specific wavelength (e.g., 405 nm) over time at 37°C. An initial increase in absorbance indicates clot formation, followed by a decrease as the clot lyses.

Visualizing PAI-1 Signaling and Experimental Workflows

To better understand the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

PAI1_Signaling_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation PAI1 PAI-1 Inactive_Complex Inactive PAI-1/ tPA/uPA Complex PAI1->Inactive_Complex tPA_uPA tPA / uPA tPA_uPA->Inactive_Complex Loureirin_B Loureirin B Loureirin_B->PAI1 Inhibits Other_Inhibitors Other PAI-1 Inhibitors Other_Inhibitors->PAI1

Chromogenic_Assay_Workflow start Start reagents Prepare PAI-1, Inhibitor, uPA, and Substrate start->reagents incubation1 Incubate PAI-1 with Test Inhibitor reagents->incubation1 incubation2 Add uPA and Incubate incubation1->incubation2 reaction Add Chromogenic Substrate incubation2->reaction measurement Measure Absorbance (405 nm) reaction->measurement analysis Calculate % Inhibition and IC50 measurement->analysis end End analysis->end

The Role of Loureirin C in Biological Systems

Conclusion

References

Safety Operating Guide

Proper Disposal of Loureirin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Understanding the Hazard Profile

Without a dedicated SDS for Loureirin C, a conservative approach to its handling and disposal is necessary. Safety data sheets for structurally similar compounds, such as Loureirin A and Loureirin B, indicate potential hazards. For instance, Loureirin B is classified as a substance that may cause respiratory irritation. Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area or under a chemical fume hood[1][2].

II. General Principles of Chemical Waste Disposal

The disposal of chemical waste is regulated and must not be done through standard trash or sewer systems[3]. The following general guidelines apply to the disposal of this compound:

  • Waste Identification: All chemical waste must be clearly labeled[3].

  • Containerization: Waste should be stored in appropriate, sealed containers[3][4].

  • Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.

  • EHS Consultation: Your institution's EHS department is the primary resource for specific disposal procedures[3][5].

III. Step-by-Step Disposal Procedures for this compound

The following steps outline the recommended procedure for the proper disposal of this compound and associated materials.

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect pure this compound powder, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled hazardous waste container[4].

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid hazardous waste container[4].

    • Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Sharps Waste:

    • Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

2. Labeling Hazardous Waste:

Proper labeling is critical for safe disposal. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"[3].

  • The full chemical name: "this compound" (avoiding abbreviations)[3].

  • In the case of solutions, list all components and their approximate concentrations.

  • The date when the waste was first added to the container.

  • The name and contact information of the principal investigator or responsible person[3].

  • The laboratory room number and building[3].

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure secondary containment is used to capture any potential leaks[4].

  • Keep the waste container closed except when adding waste[4].

4. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time (consult your EHS for specific time limits), arrange for its collection by your institution's hazardous waste management team[4].

  • Complete any necessary waste pickup request forms as required by your EHS office[3].

5. Disposal of Empty Containers:

  • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated[5][6].

  • For containers that held acutely toxic substances, triple-rinsing with a suitable solvent is often required. The rinsate must be collected and disposed of as hazardous waste[5][6].

  • Consult your EHS department for the specific procedure for decontaminating containers that held this compound.

IV. Quantitative Data Summary

While no specific quantitative disposal limits for this compound were found, general guidelines for chemical waste accumulation are provided by regulatory bodies and institutional policies.

ParameterGuidelineSource
Maximum Accumulation Time Typically 90 days from the start of accumulation.[4]
Maximum Accumulation Volume Generally up to 55 gallons of a single hazardous waste stream.[4]
Sink Disposal Not permitted for hazardous chemicals.[3][7]
Trash Disposal Not permitted for hazardous chemicals.[3][7]

V. Experimental Protocols Cited

This guide is based on standard chemical waste management protocols and does not cite specific experimental research on this compound disposal. The procedures outlined are derived from best practices in laboratory safety.

VI. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

LoureirinC_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_management Waste Management start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes sharps_container Collect in Labeled Sharps Container is_sharp->sharps_container Yes storage Store in Designated Satellite Accumulation Area is_sharp->storage No solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for EHS Hazardous Waste Pickup storage->ehs_pickup end Disposal Complete ehs_pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.